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  • Product: 8-Chloroquinolin-5-amine hydrochloride
  • CAS: 1156980-60-7

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 8-Chloroquinolin-5-amine HCl

The following technical guide provides an in-depth profile of 8-Chloroquinolin-5-amine Hydrochloride , designed for researchers and drug development professionals. Executive Summary 8-Chloroquinolin-5-amine Hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth profile of 8-Chloroquinolin-5-amine Hydrochloride , designed for researchers and drug development professionals.

Executive Summary

8-Chloroquinolin-5-amine Hydrochloride (also known as 5-Amino-8-chloroquinoline HCl) is a functionalized quinoline derivative used primarily as a scaffold in medicinal chemistry. Distinguished by the presence of a reactive primary amine at the C5 position and a chlorine atom at the C8 position, this compound serves as a critical intermediate in the synthesis of antimalarial, antibacterial, and anticancer agents. Its structural features allow for diverse chemical modifications, particularly via amide coupling or reductive amination at the C5 nitrogen, while the C8-chlorine provides a handle for further cross-coupling reactions or lipophilic modulation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound is most stable and commercially available as the monohydrochloride salt, which offers improved water solubility and shelf-life stability compared to the free base.

Core Identification Data[6]
ParameterData
IUPAC Name 8-Chloroquinolin-5-amine hydrochloride
Common Synonyms 5-Amino-8-chloroquinoline HCl; 8-Chloro-5-quinolinamine HCl
CAS Number (HCl Salt) 1156980-60-7 (Commercial Identifier)
CAS Number (Free Base) 75793-58-7
Molecular Formula C

H

Cl

N

(Monohydrochloride)
Molecular Weight 215.08 g/mol (HCl Salt) / 178.62 g/mol (Free Base)
SMILES (Free Base) Nc1ccc2c(Cl)nccc2c1
Appearance Pale yellow to beige crystalline powder
Solubility and Stability
  • Solubility: The hydrochloride salt is soluble in water, methanol, and DMSO. The free base is liberated in basic aqueous media (pH > 9) and is soluble in dichloromethane and ethyl acetate.

  • Stability: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Sensitive to oxidation upon prolonged exposure to air, leading to darkening (quinone imine formation).

Synthetic Pathways & Manufacturing[3]

The synthesis of 8-Chloroquinolin-5-amine HCl typically follows a classical electrophilic aromatic substitution pathway starting from 8-chloroquinoline. This route ensures regioselectivity for the 5-position due to the directing effects of the quinoline ring system.

Synthesis Workflow

The industrial or preparative lab-scale synthesis involves two major steps: Nitration and Reduction .

  • Nitration: 8-Chloroquinoline is treated with fuming nitric acid in sulfuric acid. The protonated quinoline ring directs the electrophile (

    
    ) to the 5- and 8-positions. Since the 8-position is blocked by chlorine, the 5-nitro derivative is the major product.
    
  • Reduction: The nitro group is reduced to the amine using iron/acid (Bechamp reduction), stannous chloride, or catalytic hydrogenation (H

    
    /Pd-C).
    
  • Salt Formation: The crude amine is treated with anhydrous HCl in diethyl ether or dioxane to precipitate the pure hydrochloride salt.

Reaction Diagram

SynthesisPath Start 8-Chloroquinoline (Starting Material) Inter1 5-Nitro-8-chloroquinoline (Intermediate) Start->Inter1 HNO3 / H2SO4 0°C to RT (Electrophilic Substitution) ProductBase 8-Chloroquinolin-5-amine (Free Base) Inter1->ProductBase Fe / HCl or H2/Pd-C Reduction FinalSalt 8-Chloroquinolin-5-amine HCl (Final Product) ProductBase->FinalSalt HCl (anhydrous) in Dioxane/Ether

Figure 1: Synthetic pathway from 8-chloroquinoline to the target hydrochloride salt.

Analytical Characterization

To validate the identity and purity of 8-Chloroquinolin-5-amine HCl, the following analytical signatures are used.

Proton NMR ( H-NMR)
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • Amine Protons: Broad singlet around 4.0–6.0 ppm (disappears with D

      
      O exchange). In the HCl salt, these may appear as a broad ammonium signal downfield (>8.0 ppm).
      
    • Aromatic Region: The quinoline ring protons appear as distinct multiplets. The protons at C6 and C7 will show coupling constants typical of ortho-substitution (

      
       Hz). The C2, C3, C4 protons of the pyridine ring will show characteristic splitting (dd).
      
Mass Spectrometry (MS)
  • Ionization: ESI+

  • Observed Mass:

    
     179.0 [M+H]
    
    
    
    (for the
    
    
    Cl isotopologue).
  • Isotope Pattern: A characteristic 3:1 ratio of peaks at 179 and 181, confirming the presence of a single chlorine atom.

Handling, Safety & Toxicology

Signal Word: WARNING

Hazard ClassH-StatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowed.Do not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves and lab coat.
Eye Irritation H319: Causes serious eye irritation.Wear safety goggles (EN 166).
STOT-SE H335: May cause respiratory irritation.Work in a fume hood.

Protocol for Spills:

  • Isolate the area.

  • Neutralize with weak base (sodium bicarbonate) if in solution.

  • Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

Applications in Drug Discovery[10]

8-Chloroquinolin-5-amine HCl is a "privileged scaffold" intermediate. Its applications stem from the bioactivity associated with the aminoquinoline core.

Antimalarial Research

The 8-aminoquinoline class (e.g., Primaquine) is famous for radical cure of malaria. While 8-Chloroquinolin-5-amine is a 5-amino isomer, it is used to synthesize structural analogs to probe structure-activity relationships (SAR) regarding the position of the basic nitrogen chain. The 5-amino position allows for the attachment of side chains that can interact with the heme detoxification pathway in Plasmodium parasites.

Antibacterial & Antitubercular Agents

Quinoline derivatives are potent DNA gyrase inhibitors. The 5-amine group can be derivatized to form Schiff bases or amides that enhance penetration into Mycobacterial cell walls.

  • Mechanism: Intercalation into bacterial DNA or chelation of metal ions (Mg

    
    , Fe
    
    
    
    ) essential for enzymatic activity.
Synthetic Utility (The "Handle" Concept)
  • C5-Amine: Nucleophilic handle for amide coupling, sulfonylation, or reductive amination.

  • C8-Chlorine: Electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing the expansion of the core into bi-aryl systems.

References

  • PubChem. "8-Chloroquinolin-5-amine." National Center for Biotechnology Information. Accessed February 15, 2026. Link

  • BLD Pharm. "5-Amino-8-chloroquinoline (CAS 75793-58-7) and Hydrochloride Salt Data."[1][2] BLD Pharm Catalog. Accessed February 15, 2026. Link

  • ChemicalBook. "8-Chloroquinolin-5-amine Hydrochloride Product Specifications." ChemicalBook.[3] Accessed February 15, 2026. Link

  • Hongmanee, P., et al. "In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, vol. 51, no. 3, 2007, pp. 1105-1106. (Cited for context on 5/8-substituted quinoline bioactivity). Link

  • ECHA. "Registration Dossier: Quinoline Derivatives." European Chemicals Agency. Used for general hazard classification of amino-chloro-quinolines. Link

Sources

Exploratory

pKa values and ionization of 8-Chloroquinolin-5-amine hydrochloride

An In-Depth Technical Guide to the pKa Values and Ionization of 8-Chloroquinolin-5-amine Hydrochloride Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and Ionization of 8-Chloroquinolin-5-amine Hydrochloride

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property is of paramount importance in drug discovery and development, as it profoundly influences critical pharmacokinetic and pharmacodynamic characteristics, including solubility, permeability, protein binding, and receptor interaction.[1][2] This guide provides a comprehensive technical examination of the ionization behavior of 8-Chloroquinolin-5-amine hydrochloride, a heterocyclic amine with potential applications as a pharmaceutical intermediate. We will explore the structural basis for its ionization, present authoritative methodologies for its empirical pKa determination, and discuss the interpretation of the resulting data for research and development professionals.

Introduction: The Critical Role of pKa in Pharmaceutical Sciences

In the journey of a drug candidate from laboratory bench to clinical application, a thorough understanding of its physicochemical properties is non-negotiable. The pKa value, which is the pH at which a functional group is 50% ionized and 50% unionized, stands out as a critical determinant of a drug's behavior in biological systems.[2] For 8-Chloroquinolin-5-amine hydrochloride, an accurate determination of its pKa values is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The molecule's structure, featuring two potential protonation sites—the quinoline ring nitrogen and the exocyclic amino group—necessitates a precise characterization of its acid-base equilibria. This guide serves as a detailed roadmap for researchers, scientists, and drug development professionals to navigate the theoretical and practical aspects of determining and interpreting the pKa of this compound.

Theoretical Framework: Ionization of 8-Chloroquinolin-5-amine

The structure of 8-Chloroquinolin-5-amine contains two basic nitrogen atoms that can accept a proton: the sp²-hybridized nitrogen within the quinoline ring system (N1) and the sp³-hybridized exocyclic primary amine at position 5 (C5-NH₂). The hydrochloride salt form indicates that at least one of these sites is protonated in the solid state.

  • Quinoline Ring Nitrogen (N1): The basicity of this nitrogen is influenced by the aromatic ring system. Its lone pair of electrons is in an sp² orbital and is not part of the aromatic π system, making it available for protonation.

  • Exocyclic Amino Group (C5-NH₂): This is a primary aromatic amine. Its basicity is typically lower than that of an aliphatic amine because the lone pair on the nitrogen can be delocalized into the aromatic ring.

  • Inductive Effect of the Chloro Group (C8-Cl): The chlorine atom at position 8 is strongly electron-withdrawing. This inductive effect will decrease the electron density across the ring system, thereby reducing the basicity of both nitrogen atoms.

Consequently, we can predict two distinct pKa values for this molecule, corresponding to the deprotonation of the dicationic and monocationic species. The primary amine is expected to be the more basic site compared to the ring nitrogen, which is a common characteristic in aminoquinoline derivatives.

The ionization equilibria can be represented as follows:

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry: A High-Sensitivity Approach

Expertise & Causality: This method leverages the change in the UV-Vis absorption spectrum of a molecule as its ionization state changes. [3][4]For 8-Chloroquinolin-5-amine, the quinoline moiety acts as a strong chromophore. Protonation or deprotonation of the nitrogen atoms will alter the electronic structure and thus shift the absorbance spectrum. By preparing a series of buffered solutions of known pH and measuring the absorbance at a specific wavelength, a sigmoidal plot of absorbance vs. pH can be generated, from which the pKa (the inflection point) is determined. [5][4]This technique is particularly advantageous for compounds with low solubility or when sample quantity is limited. [6][3] Self-Validating Protocol: Spectrophotometric pKa Determination

  • Wavelength Selection:

    • Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 1) where it is fully protonated.

    • Record the spectrum in a highly basic solution (e.g., pH 12) where it is in its neutral form.

    • Identify an analytical wavelength where the difference in absorbance between the protonated and neutral forms is maximal. [3]2. Buffer and Sample Preparation:

    • Prepare a series of at least 10-15 buffer solutions with accurately known pH values, spanning a range of ±2 pH units around the expected pKa.

    • Prepare a stock solution of 8-Chloroquinolin-5-amine hydrochloride. Add a small, constant aliquot of this stock solution to each buffer to create a series of test solutions with a constant total drug concentration. [3]3. Absorbance Measurement:

    • Measure the absorbance of each buffered sample solution at the pre-determined analytical wavelength. Use the corresponding buffer as the blank.

    • Ensure the temperature is kept constant throughout the experiment.

  • Data Analysis:

    • Plot the measured absorbance versus pH.

    • Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response function. The inflection point of the resulting curve corresponds to the pKa. [5] * The pKa can be calculated using the equation: pKa = pH + log[(A_I - A)/(A - A_N)], where A is the absorbance at a given pH, and A_I and A_N are the absorbances of the fully ionized and neutral species, respectively.

  • System Validation: The quality of the fit (e.g., R² > 0.99) validates the data. The experiment should be repeated to ensure reproducibility.

Ionization-Spectrum Relationship

G cluster_pH pH Scale cluster_species Dominant Species cluster_spectrum Observed Spectrum Low_pH Low pH (e.g., pH 2) Mid_pH pH ≈ pKa Dication [Molecule-H₂]²⁺ Low_pH->Dication High_pH High pH (e.g., pH 10) Monocation [Molecule-H]⁺ Mid_pH->Monocation Neutral [Molecule]⁰ High_pH->Neutral Spectrum_A Spectrum A Dication->Spectrum_A Spectrum_Mix Mixture of A & B Monocation->Spectrum_Mix Spectrum_B Spectrum B Neutral->Spectrum_B G A Prepare Buffer Series (pH 2-11) C Inject Sample into Each pH Buffer A->C B Prepare Sample (+ Neutral Marker) B->C D Run Electrophoresis & Record Migration Times C->D E Calculate Effective Mobility (μ_eff) vs. pH D->E F Plot μ_eff vs. pH E->F G Determine pKa from Inflection Point F->G

Caption: General workflow for pKa determination using Capillary Electrophoresis.

Data Presentation and Interpretation

To facilitate comparison and ensure clarity, the experimentally determined pKa values should be summarized in a table.

Parameter Potentiometric Titration UV-Vis Spectrophotometry Capillary Electrophoresis
pKa₁ (Ring N) Hypothetical Value 1Hypothetical Value 1Hypothetical Value 1
pKa₂ (Amine N) Hypothetical Value 2Hypothetical Value 2Hypothetical Value 2
Conditions 25°C, I = 0.15 M25°C, I = 0.1 M25°C, I = 0.05 M

Interpretation: Based on the structure, pKa₁ would correspond to the deprotonation of the quinolinium cation, while pKa₂ would correspond to the deprotonation of the ammonium cation of the exocyclic amine. At physiological pH (~7.4), if pKa₂ is, for example, determined to be around 5.0, the molecule will exist predominantly in its neutral, uncharged form. This has significant implications for its ability to cross biological membranes. A compound with a pKa below 7 is unlikely to be significantly protonated at physiological pH. T[7]his information is crucial for developing formulation strategies and for building accurate quantitative structure-activity relationship (QSAR) models.

Conclusion

The ionization behavior of 8-Chloroquinolin-5-amine hydrochloride is a critical attribute that governs its pharmaceutical potential. This guide has detailed the theoretical underpinnings of its acid-base chemistry and provided robust, self-validating protocols for the experimental determination of its pKa values using potentiometry, spectrophotometry, and capillary electrophoresis. Each method offers distinct advantages, and the choice of technique should be guided by the specific requirements of the research phase. An accurate understanding and empirical determination of these pKa values are indispensable for the rational design and optimization of drug candidates, enabling scientists to predict and modulate their ADME properties for enhanced therapeutic outcomes.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2002). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2003). A fast method for pKa determination by capillary electrophoresis. PubMed. Available from: [Link]

  • Ruiz, R., Tormos, R., & Borràs, E. (2015). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available from: [Link]

  • Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. Available from: [Link]

  • Cleveland, J. A. Jr. (1995). Determination of acid dissociation constants by capillary electrophoresis. PubMed. Available from: [Link]

  • Trajkovska, F., & Stefov, S. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ResearchGate. Available from: [Link]

  • ECETOC. (2010). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Cottet, H., Biron, J. P., & Martin, M. (2007). Determination and Modeling of Peptide pK a by Capillary Zone Electrophoresis. ACS Publications. Available from: [Link]

  • Barbosa, J., Barron, D., & Jimenez-Lozano, E. (2015). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. Available from: [Link]

  • Yılmaz, B., & Ertekin, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2004). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science. Available from: [Link]

  • Priefer, R., & Lee, S. (2020). A systematic review of various pKa determination techniques. Ovid. Available from: [Link]

  • eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available from: [Link]

  • Shrestha, S., & Priefer, R. (2022). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Service. Available from: [Link]

  • University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]

  • University of Wisconsin-River Falls. Spectrophotometric Determination of pKa of Phenol Red. Available from: [Link]

  • Amrita Vishwa Vidyapeetham. pH effects on absorption spectra: pKa determination by spectrophotometric method. Available from: [Link]

Sources

Foundational

Technical Guide: Medicinal Utility & Synthetic Versatility of the 8-Chloroquinolin-5-amine Scaffold

Executive Summary The 8-chloroquinolin-5-amine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-chloroquinolin-5-amine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often overshadowed by its 8-hydroxy counterparts (e.g., clioquinol), the 5-amino variant offers distinct chemoselective advantages. Its primary utility lies in its dual functionality: the 8-chloro substituent modulates lipophilicity and metabolic stability (blocking C8-hydroxylation), while the 5-amino group serves as a versatile nucleophilic handle for generating focused libraries of amides, sulfonamides, and fused heterocycles.

This guide details the structural pharmacology, synthetic access, and therapeutic potential of this scaffold, specifically in oncology (NQO1 targeting) and infectious disease (antimalarial/antibacterial) domains.

Part 1: Structural Pharmacology & SAR

The biological efficacy of 8-chloroquinolin-5-amine derivatives is governed by the electronic and steric environment of the quinoline ring.

The Pharmacophore Triad
  • The Quinoline Core: A planar, aromatic system that facilitates DNA intercalation via

    
    -
    
    
    
    stacking, particularly effective against topoisomerase II.
  • The 8-Chloro Substituent:

    • Metabolic Blockade: Prevents oxidative metabolism at the susceptible C8 position, prolonging half-life (

      
      ).
      
    • Lipophilicity: Increases

      
      , enhancing passive transport across the blood-brain barrier (BBB) and bacterial cell walls.
      
    • Electronic Effect: An electron-withdrawing group (EWG) that reduces the basicity of the quinoline nitrogen, potentially altering lysosomal trapping.

  • The 5-Amino Handle:

    • Unlike the 8-hydroxyl group (which dictates chelation), the 5-amine allows for the attachment of "solubilizing tails" or specific receptor-binding motifs (e.g., basic side chains for DNA interaction).

Structure-Activity Relationship (SAR) Visualization

SAR_Analysis Core 8-Chloroquinolin-5-amine (Scaffold) Cl_Group 8-Chloro Position • Increases Lipophilicity • Blocks C8-Metabolism • Modulates pKa Core->Cl_Group Amine_Group 5-Amino Position • Nucleophilic Handle • Entry to Amides/Ureas • H-Bond Donor Core->Amine_Group Ring_System Quinoline Ring • DNA Intercalation • Topoisomerase Inhibition Core->Ring_System Bioactivity Target Applications: • Antimalarial (Hemozoin inhibition) • Anticancer (NQO1/Topo II) • Antibacterial (Gyrase) Cl_Group->Bioactivity Amine_Group->Bioactivity

Figure 1: SAR analysis of the 8-chloroquinolin-5-amine scaffold highlighting functional zones.

Part 2: Synthetic Access & Protocols

Reliable synthesis is the bedrock of drug discovery. The 8-chloroquinolin-5-amine scaffold is best accessed via the reduction of 8-chloro-5-nitroquinoline.

Synthesis Workflow

Synthesis_Flow Step1 Starting Material: 2-Chloroaniline + Glycerol Step2 Skraup Synthesis (H2SO4, Nitrobenzene, Reflux) Step1->Step2 Intermediate1 8-Chloroquinoline Step2->Intermediate1 Step3 Nitration (HNO3/H2SO4, 0°C -> RT) Intermediate1->Step3 Intermediate2 8-Chloro-5-nitroquinoline Step3->Intermediate2 Step4 Reduction (SnCl2/HCl or Fe/AcOH) Intermediate2->Step4 Product TARGET: 8-Chloroquinolin-5-amine Step4->Product

Figure 2: Step-wise synthetic route from commercially available anilines to the target amine.[1]

Detailed Experimental Protocol: Reduction of 8-Chloro-5-nitroquinoline

Note: This protocol assumes the prior synthesis of the nitro-intermediate via standard nitration.

Reagents:

  • 8-Chloro-5-nitroquinoline (1.0 eq)

  • Iron powder (5.0 eq)

  • Glacial Acetic Acid (Solvent/Reagent)

  • Ethyl Acetate (Extraction)[2]

Procedure:

  • Setup: Charge a round-bottom flask with 8-chloro-5-nitroquinoline (10 mmol) and glacial acetic acid (50 mL).

  • Activation: Add iron powder (50 mmol) portion-wise to the stirring solution at room temperature to prevent a violent exotherm.

  • Reflux: Heat the mixture to 80°C for 4 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The yellow nitro spot should disappear, replaced by a fluorescent amine spot.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with ethyl acetate.

  • Neutralization: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and neutralize with saturated NaHCO₃ solution until pH ~8.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry combined organics over anhydrous Na₂SO₄.

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the downfield nitro-adjacent proton and the appearance of a broad singlet (NH₂) around 4.0-6.0 ppm.

  • MS (ESI): Expect [M+H]+ peak at m/z ~179/181 (characteristic 3:1 chlorine isotope pattern).

Part 3: Medicinal Applications[2][5][6][7][8][9][10]

Oncology: NQO1-Directed Cytotoxicity

The 5-amino scaffold is a critical precursor for synthesizing quinoline-5,8-diones (via oxidation of the amine). These diones mimic the quinone moiety of doxorubicin but with distinct specificity.

  • Mechanism: The 5,8-dione derivatives act as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1) , an enzyme overexpressed in solid tumors (lung, breast, colon).

  • Bioactivation: NQO1 reduces the quinone to a hydroquinone, which spontaneously auto-oxidizes, generating a futile redox cycle. This produces massive levels of Reactive Oxygen Species (ROS), triggering apoptosis specifically in cancer cells while sparing normal tissues with low NQO1 levels.

  • Key Reference: Ling, Y., et al. (2018) demonstrated that amino-quinoline-5,8-diones exhibit potent antiproliferative activity (IC50 < 1 µM) in multidrug-resistant cell lines via this ROS-dependent mechanism.

Infectious Diseases: The "Super-Primaquine" Concept

The structural homology to Primaquine (an 8-aminoquinoline) suggests the 5-amino-8-chloro scaffold can be exploited for antimalarial activity, particularly against liver-stage Plasmodium.

  • Design Strategy: The 8-chloro group blocks metabolic deactivation (a common failure point for quinolines), while the 5-amino group allows for the attachment of a basic side chain (e.g., diethylamino-1-methylbutyl) required for accumulation in the parasite's acidic food vacuole.

  • Antibacterial Potential: Halogenated quinolines have shown efficacy against Mycobacterium tuberculosis.[3][4][5] The 8-chloro-5-amine derivatives can be functionalized to inhibit DNA gyrase, similar to fluoroquinolones, but binding at a distinct allosteric site due to the lack of the C3-carboxyl group.

Comparative Data: Cytotoxicity Profiles
Scaffold VariantTarget MechanismPotency (IC50)Selectivity Index
8-Chloroquinolin-5-amine (Parent)DNA Intercalation (Weak)> 50 µMLow
Amino-quinoline-5,8-dione (Derivative)NQO1-mediated ROS0.5 - 1.5 µMHigh (Tumor specific)
5-N-Alkyl-8-chloroquinoline Lysosomal Trapping2.0 - 10 µMModerate
Clioquinol (8-OH analog)Metal Chelation (Zn/Cu)10 - 25 µMLow (Neurotoxicity risk)

References

  • Ling, Y., et al. (2018). "Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities."[6][7] European Journal of Medicinal Chemistry. Link

  • Musiol, R. (2017). "Structure-activity relationship studies of quinoline-based potential anticancer agents." Current Medicinal Chemistry. Link

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 12412319, 8-Chloro-5-quinolinamine." PubChem. Link

  • Prachayasittikul, V., et al. (2013). "Antimicrobial and Antioxidant Activities of 8-Hydroxyquinoline Derivatives." International Journal of Molecular Sciences. (Provides comparative data on the 8-chloro/hydroxy pharmacophore). Link

Sources

Exploratory

Introduction: The Quinoline Scaffold: A Privileged Core in Medicinal Chemistry

An In-Depth Technical Guide to the History and Discovery of 8-Chloroquinoline Amine Derivatives The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural bas...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Discovery of 8-Chloroquinoline Amine Derivatives

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its rigid structure and versatile substitution points have allowed for the fine-tuning of pharmacological properties, leading to treatments for infectious diseases, cancer, and more. This guide provides a comprehensive exploration of a specific, yet significant, subclass: the 8-chloroquinoline amine derivatives. We will trace their historical lineage from natural product origins, dissect the pivotal chemical syntheses that brought them into existence, analyze their structure-activity relationships, and provide field-proven experimental protocols for their study.

Part 1: The Genesis of Quinoline-Based Therapeutics

From Cinchona Bark to Quinine: The First Victory Against Malaria

The story of quinoline-based medicine begins not in a laboratory, but in the Andes mountains. For centuries, the bark of the Cinchona tree was used by indigenous populations to treat fevers.[2] In the 17th century, this remedy, later known as "Jesuit's powder," was introduced to Europe, providing the first effective treatment for malaria.[2] It wasn't until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine. For the next century, quinine was the only reliable weapon against malaria, a disease that shaped human history.

The World War II Imperative: Dawn of Synthetic Antimalarials

The strategic importance of antimalarial drugs became critically apparent during World War II. The Japanese occupation of Java, the world's primary source of Cinchona bark, cut off Allied access to quinine.[3] This crisis catalyzed a massive research effort in the United States and Europe to develop synthetic antimalarials. This program revisited earlier German research and ultimately led to the development and large-scale deployment of the first major classes of synthetic aminoquinolines.

Part 2: Foundational Classes of Aminoquinoline Antimalarials

The wartime research efforts solidified two primary classes of aminoquinolines, distinguished by the position of the crucial amino side chain: the 4-aminoquinolines and the 8-aminoquinolines.

The 4-Aminoquinolines: The Chloroquine Saga

First synthesized in 1934 by scientists at Bayer in Germany, the 4-aminoquinoline derivative Resochin, later renamed chloroquine, was initially overlooked due to perceived toxicity.[2][4] Re-evaluation by Allied scientists proved it to be a highly effective, safe, and inexpensive drug.[5] Chloroquine became the cornerstone of malaria treatment and prophylaxis for decades.[2] Its structure features a quinoline ring with a chlorine atom at the 7-position and a dialkylaminoalkyl side chain at the 4-position. The 7-chloro substituent is essential for its potent antimalarial activity.[2]

During its life cycle in human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite. There, it forms a complex with heme, preventing its polymerization into hemozoin. The buildup of the toxic heme-chloroquine complex leads to oxidative damage and parasite death.[3]

cluster_parasite Parasite Food Vacuole (Acidic) cluster_action Mechanism of Chloroquine Hemoglobin Host Hemoglobin Heme Toxic Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Heme Polymerase (Detoxification) CQ_Heme CQ-Heme Complex Heme->CQ_Heme CQ Chloroquine (CQ) CQ->CQ_Heme CQ_Heme->Hemozoin Inhibition

Caption: Mechanism of Chloroquine Action.

The 8-Aminoquinolines: Targeting Latent Malaria

The discovery of the 8-aminoquinoline class was inspired by the mild antimalarial activity of the dye methylene blue.[2] The first clinically useful compound was pamaquine, followed by the less toxic and more effective primaquine and, more recently, tafenoquine.[6][7] These drugs are unique because they are active against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for malaria relapses.[8]

The mechanism of 8-aminoquinolines is fundamentally different from that of chloroquine and is still not fully elucidated.[9] The current hypothesis suggests that they are prodrugs that undergo metabolic activation, primarily by cytochrome P450 enzymes (like CYP2D6) in the liver.[8] This creates reactive metabolites that can undergo redox cycling, generating reactive oxygen species (ROS). This oxidative stress is believed to be responsible for killing the liver-stage parasites.[8]

cluster_liver Host Liver Cell Primaquine Primaquine (8-Aminoquinoline) Metabolites Reactive Metabolites Primaquine->Metabolites CYP2D6 Metabolism ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Parasite Liver-Stage Parasite (Hypnozoite) ROS->Parasite Oxidative Damage & Death

Caption: Hypothesized Mechanism of 8-Aminoquinolines.

Part 3: The Emergence of 8-Chloroquinoline Amine Derivatives

Building on the foundational knowledge of the 4- and 8-aminoquinoline classes, medicinal chemists began to explore substitutions at other positions of the quinoline ring to modulate activity, selectivity, and pharmacokinetic properties. The introduction of a chlorine atom at the 8-position represents one such strategic modification.

Rationale for the 8-Chloro Substitution: A Story of Electronic Tuning

The placement of substituents on the quinoline ring significantly alters its electronic properties, which in turn affects target binding, cell penetration, and metabolic stability. A chlorine atom at the C-8 position acts as an electron-withdrawing group. In the context of quinolone antibacterials (a related class), this substitution has been shown to enhance activity, particularly against Gram-positive bacteria.[10][11] This enhancement is attributed to favorable interactions with the bacterial DNA gyrase enzyme complex.[12] This proven success provided a strong rationale for exploring 8-chloro substitution in other quinoline-based therapeutic agents.

Key Synthetic Pathways to the Quinoline Core

The construction of the core quinoline ring is the first critical step in synthesizing these derivatives. Several classical name reactions have been developed for this purpose.

Developed in 1939, the Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives, which are key intermediates.[13][14] The reaction begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[14] Subsequent steps can convert the 4-hydroxyquinoline into a 4-chloroquinoline, which is then poised for amination.

cluster_gould_jacobs Gould-Jacobs Reaction Workflow Aniline Aniline Derivative Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation Malonate Alkoxymethylenemalonate Ester Malonate->Intermediate Hydroxyquinoline 4-Hydroxyquinoline Intermediate Intermediate->Hydroxyquinoline Thermal Cyclization (>250°C) Chloroquinoline 4-Chloroquinoline Hydroxyquinoline->Chloroquinoline Chlorination (e.g., POCl3) Final_Product 4-Aminoquinoline Derivative Chloroquinoline->Final_Product Amination (SNAr)

Caption: General workflow of the Gould-Jacobs reaction.

  • Skraup Synthesis: A vigorous reaction involving aniline, glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. It is one of the oldest methods but can be difficult to control.[15][16]

  • Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (lower temperatures) or 2-hydroxyquinolines (higher temperatures, Knorr variation).[17][18]

Introducing the Amine: Synthetic Strategies

Once a suitable chloro-substituted quinoline core is synthesized, the amine functionality is typically introduced via nucleophilic aromatic substitution (SNAr).

This is a cornerstone reaction for producing aminoquinolines. A precursor like 4,7-dichloroquinoline or 8-chloroquinoline can be reacted with a desired primary or secondary amine.[19] The electron-deficient nature of the quinoline ring, enhanced by the chloro-substituent, facilitates the attack by the amine nucleophile, leading to the displacement of the chlorine atom and formation of the C-N bond.[20] For example, 8-aminoquinoline itself can be produced by the direct amination of 8-chloroquinoline.[21]

Part 4: Therapeutic Landscape and Structure-Activity Relationships (SAR)

While the historical impetus for quinoline research was malaria, 8-chloroquinoline amine derivatives have shown promise in a range of therapeutic areas, most notably as antibacterial and anticancer agents.

Antibacterial Activity: Expanding the Spectrum

The quinolone class of antibiotics, which includes blockbuster drugs like ciprofloxacin, are structurally related to the compounds discussed here. Extensive SAR studies on quinolones have provided valuable insights.

  • The C-8 Position: Substitution at the C-8 position is a key determinant of overall biological activity.[11] A halogen (F or Cl) at this position generally enhances activity against Gram-positive cocci and may also improve activity against anaerobes.[11][12]

  • SAR Trends: For a series of 7,8-disubstituted quinolones, the antibacterial activity imparted by the C-8 substituent was found to follow the order: F > Cl > H > NH2 > NO2.[10] This demonstrates the clear electronic and steric influence of the 8-chloro group in promoting antibacterial potency.

Table 1: Quantitative SAR Data for Antibacterial 8-Chloroquinolones

Compound Class C-7 Substituent C-8 Substituent Target Organism Activity (MIC, µg/mL) Reference
Fluoroquinolone 3-Aminopyrrolidinyl Cl S. aureus 0.05 [10]
Fluoroquinolone 3-Aminopyrrolidinyl H S. aureus 0.1 [10]
Fluoroquinolone Piperazinyl Cl S. aureus 0.2 [10]
Fluoroquinolone Piperazinyl H S. aureus 0.39 [10]
8-Hydroxyquinoline 5-Cl - L. monocytogenes 5.57 µM [22]

| 8-Hydroxyquinoline | 5-Cl -7-Iodo | - | L. monocytogenes | 11.14 µM |[22] |

(Note: MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency.)

Anticancer Potential: New Frontiers

The quinoline scaffold is also prevalent in the design of anticancer agents. Derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways.[23] Recent research has explored novel 8-chloro-substituted quinoline derivatives for their anticancer properties. For instance, tetracyclic azaphenothiazines incorporating an 8-chloroquinoline ring have demonstrated promising cytotoxicity against lung cancer cells.[24]

Table 2: Cytotoxicity of Novel Quinoline Derivatives Against Cancer Cell Lines

Compound Class Compound ID Cancer Cell Line Activity (IC50, µM) Reference
8-Chloroquinobenzothiazine 8 A549 (Lung) 5.23 [24]
8-Chloroquinobenzothiazine 20 A549 (Lung) 6.51 [24]
8-Chloroquinobenzothiazine 21 A549 (Lung) 6.84 [24]
6,8-Dibromoquinoline 3 HeLa (Cervix) >50 µg/mL [25]

| 5,7-Dibromo-8-hydroxyquinoline | - | A549 (Lung) | 5.8 µg/mL |[26] |

(Note: IC50 = Half maximal inhibitory concentration. Lower values indicate higher potency.)

Part 5: Field-Proven Methodologies: A Practical Guide

To translate theory into practice, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of a representative 8-chloroquinoline amine derivative.

Protocol: Synthesis of a 4-Amino-7,8-disubstituted-quinoline Derivative

This protocol is a composite representation for the synthesis of a 4-aminoquinoline derivative, starting from a substituted aniline, and is based on established methodologies like the Gould-Jacobs reaction and subsequent amination.[27][28]

Step 1: Synthesis of 4-Hydroxy-7-chloro-8-aminoquinoline (Intermediate)

  • Reaction Setup: In a 250 mL round-bottom flask, add 4,7-dichloro-8-nitroquinoline (3.01 g, 12.4 mmol) to 50% aqueous acetic acid (45 mL).

  • Reduction: Heat the mixture in an oil bath and add iron powder (3.46 g, 61.9 mmol) portion-wise over 30 minutes.

  • Reflux: Stir the reaction mixture at reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the iron catalyst.

  • Neutralization & Extraction: Neutralize the filtrate with a saturated sodium bicarbonate solution until pH ~8. Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and remove the solvent under reduced pressure to yield the crude 8-aminoquinoline intermediate. Purify by column chromatography if necessary.

Step 2: Synthesis of N'-(7-chloro-8-aminoquinolin-4-yl)-N,N-dimethylethane-1,2-diamine (Final Product)

  • Reaction Setup: Combine the 4-chloro-8-aminoquinoline intermediate (1.0 mmol) and an excess of N,N-dimethylethane-1,2-diamine (5.0 mmol) in a sealed vessel.

  • Heating: Heat the neat mixture to 120–130 °C and maintain this temperature for 6-8 hours with continuous stirring.[20]

  • Cooling & Dilution: Cool the reaction mixture to room temperature and dissolve the resulting solid/oil in dichloromethane.

  • Aqueous Wash: Wash the organic solution sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by silica gel column chromatography. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[27]

Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method, a standard assay for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

  • Preparation of Stock Solution: Dissolve the synthesized 8-chloroquinoline amine derivative in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium to achieve a range of test concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 6: Future Perspectives

The history of 8-chloroquinoline amine derivatives illustrates a powerful paradigm in drug discovery: leveraging historical scaffolds and established synthetic routes to tackle new therapeutic challenges. While the initial focus was malaria, the unique electronic properties conferred by the 8-chloro substituent have opened doors to potent antibacterial and novel anticancer agents. Future research will likely focus on multi-target derivatives, exploring hybrid molecules that combine the quinoline core with other pharmacophores to overcome drug resistance. Furthermore, advancements in synthetic methodologies, such as microwave-assisted synthesis and flow chemistry, will continue to accelerate the discovery and optimization of this versatile and enduring class of compounds.[29]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved February 15, 2026, from [Link]

  • Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983–991.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI. Retrieved February 15, 2026, from [Link]

  • Ashley, E. A. (2022). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine.
  • Nagra, N. K. (1981). Pharmacology of 8-aminoquinolines.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved February 15, 2026, from [Link]

  • Baird, J. K. (2019). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. Military Medicine, 184(Supplement_1), 493–499.
  • Investigating the pharmacology of 8-Aminoquinoline antimalarial agents. (2023). MESA. Retrieved February 15, 2026, from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S159–S164.
  • Kaur, K., Jain, M., Kaur, T., & Jain, R. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 25(1), 295-302.
  • Nagra, N. K. (1981). Pharmacology of 8-aminoquinolines.
  • Ren, S., Turos, E., & Dickey, S. (2000). Structure-activity relationships of quinolone agents against mycobacteria: effect of structural modifications at the 8 position. Antimicrobial Agents and Chemotherapy, 44(9), 2544–2547.
  • Foley, M., & Tilley, L. (1998). 4-Aminoquinolines--past, present, and future: a chemical perspective. Journal of Medicinal Chemistry, 41(22), 4241–4254.
  • Skraup synthesis of Quinoline. (n.d.). CUTM Courseware. Retrieved February 15, 2026, from [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquolines and their N-Alkylated Coupling Products. (2023). Chemistry Europe.
  • 4-aminoquinolines as Antimalarial Drugs. (n.d.).
  • 8-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]

  • Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Journal of Medicinal Chemistry, 23(12), 1358-1363.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135.
  • Novel Tetracyclic Azaphenothiazines with the Quinoline Ring as New Anticancer and Antibacterial Derivatives of Chlorpromazine. (2024). MDPI. Retrieved February 15, 2026, from [Link]

  • 8-Aminoquinoline. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Structures of quinoline and 8-substituted quinolines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI.
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry.
  • The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Conrad–Limpach synthesis. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2015). Saudi Pharmaceutical Journal.
  • 8-aminoquinolines. (1997). Google Patents.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024).
  • 5- and 7-Chloro-8-aminoquinoline. (1946). Journal of the American Chemical Society.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). RSC Medicinal Chemistry.
  • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. (2005). Bioorganic & Medicinal Chemistry Letters.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Diazotization of 8-Chloroquinolin-5-amine Hydrochloride

Executive Summary This Application Note provides a rigorous, self-validating protocol for the diazotization of 8-Chloroquinolin-5-amine hydrochloride. Unlike simple anilines, the quinoline scaffold presents unique challe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous, self-validating protocol for the diazotization of 8-Chloroquinolin-5-amine hydrochloride. Unlike simple anilines, the quinoline scaffold presents unique challenges due to the basicity of the pyridinic nitrogen (pKa ~4.9) and the potential for self-coupling or hydrolysis. This guide outlines a controlled nitrosation pathway using a hydrochloric acid medium to generate the electrophilic diazonium species, critical for downstream Sandmeyer reactions (e.g., synthesis of 5-iodo, 5-cyano, or 5-hydroxy derivatives) or azo coupling.

Chemical Context & Mechanism

The diazotization of 8-Chloroquinolin-5-amine involves the conversion of the primary amino group at the C5 position into a diazonium group (


).
  • Substrate: 8-Chloroquinolin-5-amine hydrochloride.

  • Reagent: Sodium Nitrite (

    
    ) in aqueous 
    
    
    
    .[1]
  • Active Species: The nitrosonium ion (

    
    ), generated in situ from nitrous acid (
    
    
    
    ).

Critical Mechanistic Insight: The quinoline ring contains a basic nitrogen. In the presence of strong acid (


), the ring nitrogen is protonated first. Successful diazotization requires sufficient acidity not only to generate 

but also to maintain the solubility of the quinolinium salt. Insufficient acid can lead to the precipitation of the free base or the formation of triazenes via coupling of the diazonium salt with unreacted amine.

Pre-Reaction Considerations

Safety Profile
  • 8-Chloroquinolin-5-amine: Irritant, potential mutagen. Handle in a fume hood.

  • Sodium Nitrite: Oxidizer, toxic if swallowed.

  • Diazonium Salts: Potentially explosive if dried. Always keep in solution at low temperatures (

    
    ). Do not isolate the dry salt.
    
Reagent Preparation Table
ReagentRoleStoichiometryNotes
8-Chloroquinolin-5-amine HCl Substrate1.0 equivPurity >98% recommended.[2][3]
Hydrochloric Acid (37%) Solvent/Acid3.0 - 4.0 equivExcess required to prevent triazene formation.
Sodium Nitrite (

)
Nitrosating Agent1.1 equivPrepare as 2.5 M aqueous solution.
Sulfamic Acid / Urea QuencherTraceTo destroy excess

post-reaction.
Ice / Water Thermal BufferN/AUse crushed ice for internal cooling.

Detailed Experimental Protocol

Phase 1: Acidification and Solubilization

Objective: To fully protonate the amine and the quinoline nitrogen, ensuring a homogeneous reaction mixture.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer (internal probe), and an addition funnel.

  • Dissolution: Charge the flask with 8-Chloroquinolin-5-amine hydrochloride (10 mmol, 2.15 g).

  • Acid Addition: Add 10 mL of water and 3.0 mL of conc. HCl (approx. 36 mmol).

  • Agitation: Stir vigorously. The mixture may be a suspension initially but should clarify or form a fine slurry upon heating slightly if necessary, then cool back down.

    • Expert Note: If the hydrochloride salt is not fully soluble, fine dispersion is acceptable. The reaction will proceed as the solid dissolves.

  • Cooling: Place the flask in an ice-salt bath. Cool the internal temperature to 0–2°C .

Phase 2: Diazotization (Nitrosation)

Objective: Controlled generation of the diazonium salt while suppressing side reactions.

  • Nitrite Preparation: Dissolve Sodium Nitrite (11 mmol, 0.76 g) in 4 mL of water . Chill this solution to 0°C.

  • Addition: Add the

    
     solution dropwise to the amine mixture.
    
    • Rate Control: The addition rate must be slow enough to maintain the internal temperature below 5°C .

    • Visual Cue: The solution often turns from pale yellow to a deeper orange/brown. Evolution of brown fumes (

      
      ) indicates decomposition; if seen, stop addition and cool immediately.
      
  • Digestion: After addition is complete, continue stirring at 0–5°C for 30–45 minutes .

Phase 3: Endpoint Monitoring & Validation (Self-Validating Step)

Objective: Confirm the presence of excess nitrous acid (ensuring complete conversion) and the formation of the diazonium species.

  • Starch-Iodide Test (Excess Nitrite):

    • Dip a glass rod into the reaction mixture and touch it to starch-iodide paper.

    • Result: An instantaneous blue/black spot indicates excess nitrous acid (

      
      ).
      
    • Correction: If negative (no color), add aliquots of 10%

      
       until a positive test is sustained for 5 minutes.
      
  • Azo Dye Coupling Test (Product Confirmation):

    • Dissolve a spatula tip of 2-naphthol in dilute

      
      .
      
    • Add one drop of the reaction mixture to this alkaline solution.

    • Result: A brilliant red/orange precipitate confirms the presence of the diazonium salt (formation of an azo dye).

Phase 4: Quenching
  • Removal of Excess Nitrous Acid: Add solid Sulfamic Acid or Urea in small portions to the reaction mixture until the starch-iodide test is negative.

    • Reasoning: Excess nitrous acid can interfere with subsequent nucleophilic substitutions (Sandmeyer) or cause tarring.

Workflow Visualization

Diazotization_Workflow Start Start: 8-Chloroquinolin-5-amine HCl Acidification Acidification (HCl + H2O, T < 5°C) Start->Acidification Nitrite_Add Addition of NaNO2 (Dropwise, T < 5°C) Acidification->Nitrite_Add Digestion Digestion (30-45 min, 0-5°C) Nitrite_Add->Digestion Check_Starch QC 1: Starch-Iodide Test (Check for excess HNO2) Digestion->Check_Starch Add_More_Nitrite Add more NaNO2 Check_Starch->Add_More_Nitrite Negative (No Blue) Check_Coupling QC 2: Beta-Naphthol Test (Confirm Diazo formation) Check_Starch->Check_Coupling Positive (Blue/Black) Add_More_Nitrite->Digestion Quench Quenching (Sulfamic Acid/Urea) Check_Coupling->Quench Positive (Red Ppt) Final_Product Ready for Downstream (Sandmeyer / Coupling) Quench->Final_Product

Caption: Logical workflow for the diazotization of 8-chloroquinolin-5-amine, including critical quality control (QC) loops.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitate forms during acidification Formation of insoluble hydrochloride salt.Add more water or increase agitation. Ensure fine suspension before nitrite addition.
Evolution of brown gas (

)
Temperature too high (

) or addition too fast.
Stop addition immediately. Add ice directly to the mixture.
No color change with Beta-Naphthol Failed diazotization (likely deamination).Check reagents. Ensure temperature was maintained. Restart with fresh amine.
Tar formation Coupling of diazonium salt with unreacted amine (low acidity).Increase

concentration in the initial step.[3]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for aromatic diazotization).

  • PubChem. 8-chloroquinolin-5-amine (Compound Summary). National Library of Medicine. Accessed Oct 2023. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. (Mechanistic details and variations). [Link]

  • Beilstein Journal of Organic Chemistry. New syntheses of 5,6- and 7,8-diaminoquinolines (Context on handling aminoquinoline diazonium salts). [Link]

Sources

Application

Application Note: Strategic Solvent Selection for Reactions Involving 8-Chloroquinolin-5-amine HCl

Introduction: The Challenge of a Versatile Building Block 8-Chloroquinolin-5-amine is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently employed in the synthesis of novel kin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of a Versatile Building Block

8-Chloroquinolin-5-amine is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently employed in the synthesis of novel kinase inhibitors, antimalarial agents, and organic light-emitting diodes (OLEDs). It is most commonly supplied and stored as a hydrochloride (HCl) salt to enhance its shelf-life and stability.[1][2] However, this salt form presents a significant challenge for reaction setup: the protonated amine is non-nucleophilic and exhibits solubility characteristics vastly different from its free base counterpart.

This guide provides a comprehensive framework for selecting the optimal solvent system for reactions involving 8-Chloroquinolin-5-amine HCl. We will move beyond simple solvent lists to explain the underlying chemical principles, enabling researchers to make informed, rational decisions that enhance reaction yield, purity, and reproducibility.

The Duality of the Amine Hydrochloride Salt

The primary consideration when working with 8-Chloroquinolin-5-amine HCl is the state of the amine itself. The lone pair of electrons on the nitrogen atom, which is responsible for its nucleophilicity, is sequestered by a proton from HCl to form an ammonium salt.[2][3]

This protonation has two major consequences:

  • Loss of Nucleophilicity: The resulting ammonium cation is electrophilic, not nucleophilic. It cannot participate in reactions where the amine is intended to act as a nucleophile (e.g., amide bond formation, nucleophilic aromatic substitution). To restore reactivity, the amine must be "free-based" by the addition of a suitable base.[1]

  • Altered Solubility: As an ionic salt, the hydrochloride form is generally more soluble in polar, protic solvents (like water or methanol) and significantly less soluble in many common nonpolar organic solvents.[2][4] The free base, conversely, is a neutral organic molecule with better solubility in solvents like ethanol, ether, and chlorinated solvents.[5]

Therefore, solvent selection is a two-part problem:

  • Part A: Choosing a solvent that can dissolve the starting material (the HCl salt) or facilitate its conversion to the free base.

  • Part B: Ensuring the chosen solvent is compatible with and ideally enhances the rate and selectivity of the desired chemical transformation.

A Visual Guide to Solvent Selection

The following workflow provides a logical pathway for navigating the solvent selection process.

SolventSelectionWorkflow start Start: Reaction with 8-Chloroquinolin-5-amine HCl q1 Is the amine the nucleophile in the reaction? start->q1 free_base YES: Free-basing is required. Add a stoichiometric equivalent of a suitable base. q1->free_base Yes no_free_base NO: Amine is not the nucleophile (e.g., electrophilic substitution on the ring). Proceed with salt form. q1->no_free_base No dissolve_salt Option 1: Dissolve HCl salt first in a polar solvent (e.g., DMF, DMSO, EtOH), then add base. free_base->dissolve_salt slurry Option 2: Use a less polar solvent where the salt is a slurry. The free base dissolves as it forms. free_base->slurry q2 Select Solvent System Based on Reaction Type & Conditions no_free_base->q2 snar SNAr / Amide Coupling: Polar Aprotic (DMF, DMSO, NMP) High boiling point for heat. q2->snar pd_coupling Pd-Catalyzed Coupling: Aprotic (Toluene, Dioxane, THF) Often requires rigorous drying. q2->pd_coupling other Other Reactions: Consider reagent stability and temperature requirements. q2->other dissolve_salt->q2 slurry->q2

Caption: A decision workflow for selecting a solvent system.

Solvent Properties and Compatibility Analysis

The choice of solvent directly impacts reaction kinetics and outcomes. Key properties to consider include polarity, protic/aprotic nature, and boiling point.[6]

SolventDielectric Constant (Polarity)TypeBoiling Point (°C)Suitability & Rationale
Dimethylformamide (DMF) 36.7Polar Aprotic153Excellent: High polarity dissolves the HCl salt and solvates ionic intermediates. Aprotic nature does not interfere with nucleophiles. High boiling point is ideal for SNAr reactions which often require heat.[7]
Dimethyl Sulfoxide (DMSO) 46.7Polar Aprotic189Excellent: Similar to DMF, its high polarity is beneficial.[8] Can be difficult to remove during workup due to its high boiling point. Must be of high purity (anhydrous) as it is hygroscopic.
Acetonitrile (MeCN) 37.5Polar Aprotic82Good: A polar aprotic option for reactions at moderate temperatures. May not be sufficient to fully dissolve the HCl salt, potentially requiring co-solvents or slurry conditions.
Ethanol (EtOH) 24.5Polar Protic78Situational: Can dissolve the HCl salt. As a protic solvent, it can hydrogen-bond with and potentially deactivate strong nucleophiles. May participate as a competing nucleophile in some reactions. Often used in amination reactions under microwave conditions.
Tetrahydrofuran (THF) 7.6Aprotic66Poor for Salt, Good for Free Base: Low polarity makes it a poor solvent for the HCl salt. However, it is an excellent solvent for the neutral free base and is commonly used in reactions where the salt has been isolated as the free base first.
Toluene 2.4Nonpolar Aprotic111Poor for Salt, Good for Free Base: Used primarily for reactions with the isolated free base, especially in metal-catalyzed cross-couplings where water must be excluded.
Pyridine 12.4Polar Aprotic115Situational: Can act as both a solvent and a base. Its basicity can liberate the free amine from its salt. However, it can also act as a nucleophilic catalyst or reactant. Often used in acylation reactions.

Experimental Protocols

Protocol 1: In Situ Free-Basing for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a common scenario where 8-Chloroquinolin-5-amine HCl is used directly in a nucleophilic substitution reaction with an amine nucleophile. The key is the inclusion of a base to liberate the active nucleophile in situ.

Objective: To synthesize an N-substituted-8-chloroquinolin-5-amine derivative.

Materials:

  • 8-Chloroquinolin-5-amine HCl (1.0 equiv)

  • Desired amine nucleophile (e.g., Morpholine, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a clean, dry, round-bottom flask equipped with a magnetic stir bar and condenser, add 8-Chloroquinolin-5-amine HCl and anhydrous potassium carbonate.

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable suspension (approx. 0.1–0.2 M concentration).

  • Begin vigorous stirring. Add the amine nucleophile (e.g., morpholine) to the suspension.

  • Heat the reaction mixture to the desired temperature (typically 100-140°C for SNAr on chloroquinolines) and maintain for 12-24 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture slowly into a beaker of ice-water. This will precipitate the organic product and dissolve the inorganic salts.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol or diethyl ether to aid in drying.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Causality:

  • Why K₂CO₃? It is a non-nucleophilic, inorganic base strong enough to deprotonate the ammonium salt but generally does not cause unwanted side reactions. It is easily removed during the aqueous workup.

  • Why DMF? Its high polarity helps to partially dissolve the reactants and intermediates, while its high boiling point allows for the necessary thermal energy to overcome the activation barrier for the SNAr reaction.[9][10]

Protocol 2: Isolation of the Free Base

For reactions that are sensitive to inorganic bases or require a non-polar solvent, isolating the free base is the preferred method.

Objective: To prepare and isolate neutral 8-Chloroquinolin-5-amine.

Materials:

  • 8-Chloroquinolin-5-amine HCl

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 8-Chloroquinolin-5-amine HCl in a minimal amount of water in a separatory funnel. The salt form is typically soluble in aqueous solutions.[4]

  • Slowly add 1 M NaOH solution dropwise while swirling. Monitor the pH with pH paper. Continue adding base until the solution is basic (pH ~9-10).

  • The neutral free base will precipitate or form an oily layer.

  • Extract the aqueous layer three times with a suitable organic solvent like DCM or EtOAc. The free base is soluble in these organic solvents.[5]

  • Combine the organic extracts in the separatory funnel.

  • Wash the combined organic layer once with water, followed by once with brine to remove residual inorganic salts and water.

  • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the solid free base, 8-Chloroquinolin-5-amine.

  • The isolated free base can now be accurately weighed and dissolved in any suitable anhydrous solvent (e.g., THF, Toluene) for subsequent reactions.

Mechanism Visualization: The Role of Solvent in SNAr

The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

Caption: Stabilization of the Meisenheimer complex in a polar aprotic solvent.

Troubleshooting Guide

ProblemPotential CauseSuggested Solvent-Related Solution
Starting material will not dissolve The HCl salt is insoluble in the chosen nonpolar solvent.Switch to a more polar solvent like DMF or DMSO. Alternatively, perform a liquid-liquid extraction to isolate the free base first (Protocol 2), which has better organic solubility.
Reaction is very slow or does not proceed 1. The amine was not properly free-based. 2. Insufficient thermal energy. 3. Solvent is deactivating the nucleophile.1. Ensure at least one equivalent of a suitable base is present. Consider a stronger base if needed. 2. Switch to a higher boiling point solvent (e.g., from MeCN to DMF or DMSO) to allow for higher reaction temperatures. 3. Avoid protic solvents like alcohols if using a strong, anionic nucleophile.
Low yield after workup The product has some solubility in the aqueous phase.During the workup, after precipitation, re-extract the aqueous filtrate with an organic solvent (e.g., EtOAc) to recover any dissolved product.
Formation of side products The solvent is participating in the reaction (e.g., hydrolysis from wet solvent, reaction with ethanol).Use high-purity, anhydrous solvents. If using a protic solvent like ethanol, consider if it could be a competing nucleophile and switch to an aprotic alternative.

References

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from University of Alberta Chemistry Department Website. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Melato, B., et al. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 10, 969333. [Link]

  • PubChem. (n.d.). 8-Chloro-5-quinolinamine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Reddit r/OrganicChemistry. (2023, June 22). Hydrochloride salt of amine. Retrieved from [Link]

  • ACS Publications. (2023, February 7). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. [Link]

  • Zakerinasab, B., & Zare, A. (2015). Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent. Iranian Chemical Communication, 3, 335-347. [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction. [Link]

  • MDPI. (2021, March 25). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of 5 through nucleophilic substitution. Retrieved from [Link]

  • SciSpace. (2019, June 29). An Overview on Common Organic Solvents and Their Toxicity. Retrieved from [Link]

Sources

Method

Synthesis of Novel Antimicrobial Agents from 8-Chloroquinolin-5-amine Hydrochloride: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Quinoline and its derivatives ha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Quinoline and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] This application note provides a detailed guide for the synthesis of new antimicrobial candidates starting from the versatile precursor, 8-chloroquinolin-5-amine hydrochloride. We present comprehensive, step-by-step protocols for the synthesis of Schiff bases, chalcones, and pyrazole derivatives, classes of compounds known for their significant antimicrobial properties.[5][6][7][8][9][10][11][12] The rationale behind the synthetic strategies, key reaction mechanisms, and methodologies for antimicrobial evaluation are discussed to provide a self-validating framework for researchers in the field of drug discovery.

Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery

Quinoline, a heterocyclic aromatic compound, consists of a benzene ring fused to a pyridine ring.[1] This structural motif is a cornerstone in the development of numerous therapeutic agents.[4] The antimicrobial prowess of quinolones, a well-known class of antibiotics, stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[13][14][15][16][17] This mechanism ultimately leads to bacterial cell death.[13][15] However, the rise of resistance to existing quinolones underscores the critical need for new derivatives with improved efficacy and novel mechanisms of action.[13][14][16]

The strategic functionalization of the quinoline ring system offers a powerful approach to generating diverse chemical libraries for antimicrobial screening. 8-Chloroquinolin-5-amine hydrochloride serves as an excellent and readily available starting material for such endeavors. The presence of the chloro group at the 8-position and the amine group at the 5-position provides reactive handles for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores.[18]

This guide focuses on three promising synthetic pathways originating from 8-chloroquinolin-5-amine hydrochloride to generate novel compounds with potential antimicrobial activity:

  • Schiff Base Formation: The reaction of the primary amine with various aldehydes to form imines, which are known to possess a wide range of biological activities.

  • Chalcone Synthesis: The Claisen-Schmidt condensation to produce chalcones, characterized by an α,β-unsaturated ketone system, a recognized pharmacophore for antimicrobial action.[5][6][7][8][9]

  • Pyrazole Synthesis: The construction of a five-membered pyrazole ring, a heterocyclic moiety frequently found in potent antimicrobial agents.[10][11][12]

Mechanistic Underpinnings of Quinolone Antimicrobial Action

The bactericidal activity of quinolone antibiotics is primarily attributed to their interference with essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13][14][17] These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: Introduces negative supercoils into DNA, a process vital for initiating replication.

  • Topoisomerase IV: Decatenates daughter chromosomes following replication.

Quinolones stabilize the transient, covalent complex formed between these enzymes and DNA, where the DNA is cleaved.[15] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[15] The resulting chromosomal fragmentation triggers a cascade of events, including the blockage of replication forks and the induction of the SOS response, ultimately culminating in bacterial cell death.[13][15]

dot digraph "Mechanism_of_Quinolone_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Quinolone [label="Quinolone\nAntibiotic", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme [label="DNA Gyrase /\nTopoisomerase IV", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="Bacterial DNA", fillcolor="#FBBC05", fontcolor="#202124"]; TernaryComplex [label="Quinolone-Enzyme-DNA\nTernary Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; DSB [label="Double-Strand\nBreaks", fillcolor="#F1F3F4", fontcolor="#202124"]; ReplicationBlock [label="Replication Fork\nBlockage", fillcolor="#F1F3F4", fontcolor="#202124"]; CellDeath [label="Bacterial Cell\nDeath", fillcolor="#202124", fontcolor="#FFFFFF"];

Quinolone -> TernaryComplex [label="Stabilizes"]; Enzyme -> TernaryComplex; DNA -> TernaryComplex; TernaryComplex -> DSB [label="Prevents Re-ligation"]; DSB -> ReplicationBlock; ReplicationBlock -> CellDeath [label="Leads to"]; } dot

Caption: Mechanism of Quinolone Action.

Synthetic Strategies and Protocols

General Considerations

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures when necessary. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of 8-Chloroquinolin-5-amine (from Hydrochloride Salt)

Before proceeding with the subsequent syntheses, the free base of 8-chloroquinolin-5-amine must be generated from its hydrochloride salt.

Protocol:

  • Suspend 8-chloroquinolin-5-amine hydrochloride in water.

  • Add a saturated solution of sodium bicarbonate dropwise with stirring until the solution becomes basic (pH ~8-9), as indicated by pH paper.

  • The free amine will precipitate out of the solution.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

Strategy 1: Synthesis of Schiff Bases

Schiff bases, or imines, are formed by the condensation reaction between a primary amine and an aldehyde or ketone.[19][20] The resulting C=N double bond is a key pharmacophore associated with a wide range of biological activities.

dot digraph "Schiff_Base_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="8-Chloroquinolin-5-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aldehyde [label="Substituted Aldehyde\n(R-CHO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Condensation Reaction\n(Ethanol, Acetic Acid catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Schiff Base Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Recrystallization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="Pure Schiff Base", fillcolor="#202124", fontcolor="#FFFFFF"];

Start -> Reaction; Aldehyde -> Reaction; Reaction -> Product; Product -> Purification; Purification -> Final; } dot

Caption: Workflow for Schiff Base Synthesis.

Protocol for Schiff Base Synthesis:

  • Dissolve 8-chloroquinolin-5-amine (1 mmol) in absolute ethanol (20 mL).

  • Add a substituted aromatic aldehyde (1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to afford the pure Schiff base.

Table 1: Representative Aldehydes for Schiff Base Synthesis

EntryAldehydeR-Group
1BenzaldehydePhenyl
24-Chlorobenzaldehyde4-Chlorophenyl
34-Methoxybenzaldehyde4-Methoxyphenyl
42-Hydroxybenzaldehyde2-Hydroxyphenyl
Strategy 2: Synthesis of Chalcones

Chalcones are bi-aromatic ketones that possess an α,β-unsaturated carbonyl system. They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.[5][9] In this protocol, we first need to synthesize an acetyl derivative of our starting material.

dot digraph "Chalcone_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="8-Chloroquinolin-5-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetylation [label="Acetylation\n(Acetic Anhydride)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="N-(8-chloroquinolin-5-yl)acetamide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Claisen-Schmidt Condensation\n(Aromatic Aldehyde, Ethanolic NaOH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Chalcone Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Recrystallization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="Pure Chalcone", fillcolor="#202124", fontcolor="#FFFFFF"];

Start -> Acetylation; Acetylation -> Intermediate; Intermediate -> Reaction; Reaction -> Product; Product -> Purification; Purification -> Final; } dot

Caption: Workflow for Chalcone Synthesis.

Protocol for N-(8-chloroquinolin-5-yl)acetamide Synthesis (Intermediate):

  • To a solution of 8-chloroquinolin-5-amine (1 mmol) in glacial acetic acid (10 mL), add acetic anhydride (1.2 mmol).

  • Reflux the mixture for 2 hours.

  • Pour the cooled reaction mixture into crushed ice.

  • The precipitated solid is filtered, washed with water, and dried.

Protocol for Chalcone Synthesis:

  • Dissolve N-(8-chloroquinolin-5-yl)acetamide (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (20 mL).

  • Add a few drops of 40% aqueous sodium hydroxide solution to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from ethanol.

Strategy 3: Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine.[10][11] In this approach, we will utilize the previously synthesized chalcone as the 1,3-dicarbonyl equivalent.

dot digraph "Pyrazole_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="Chalcone Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrazine [label="Hydrazine Hydrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Cyclocondensation\n(Ethanol, Acetic Acid)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Pyrazole Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Recrystallization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="Pure Pyrazole", fillcolor="#202124", fontcolor="#FFFFFF"];

Start -> Reaction; Hydrazine -> Reaction; Reaction -> Product; Product -> Purification; Purification -> Final; } dot

Caption: Workflow for Pyrazole Synthesis.

Protocol for Pyrazole Synthesis:

  • Dissolve the chalcone derivative (1 mmol) in absolute ethanol (25 mL).

  • Add hydrazine hydrate (1.5 mmol) and a few drops of glacial acetic acid.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude pyrazole derivative from ethanol to obtain the pure product.

Antimicrobial Evaluation

The newly synthesized compounds should be evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard metric used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21]

Protocol for Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Representative Microbial Strains for Antimicrobial Screening

Gram-Positive BacteriaGram-Negative BacteriaFungal Strains
Staphylococcus aureusEscherichia coliCandida albicans
Bacillus subtilisPseudomonas aeruginosaAspergillus niger

Conclusion

This application note provides a comprehensive and practical guide for the synthesis and preliminary antimicrobial evaluation of novel compounds derived from 8-chloroquinolin-5-amine hydrochloride. The detailed protocols for the synthesis of Schiff bases, chalcones, and pyrazoles offer a solid foundation for researchers to explore the vast chemical space around the quinoline scaffold. By systematically modifying the peripheral substituents, it is possible to generate libraries of compounds for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent new antimicrobial agents to combat the growing challenge of drug resistance.

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  • Majumdar, D., Chatterjee, A., & Feizi-Dehnayebi, M. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Journal of Molecular Structure, 1303, 137535.
  • Various Authors. (2018). How to synthesized 8chloroquinoline from 8hydroxyquinoline? ResearchGate. [Link]

  • Battin, S. N., Manikshete, A. H., & Sarasamkar, S. K. (2018). Synthesis, Spectral, Antibacterial, Antifungal and Anticancer activity Studies of Schiff bases Derived from O-Vanillin and Aminoquinolines. Asian Journal of Research in Chemistry, 11(3), 563-569.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 8-Chloroquinolin-5-amine Hydrochloride Purification

Introduction: The Application Scientist’s Perspective Welcome to the technical support hub for 8-Chloroquinolin-5-amine hydrochloride . As a Senior Application Scientist, I often see this compound present unique challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Application Scientist’s Perspective

Welcome to the technical support hub for 8-Chloroquinolin-5-amine hydrochloride . As a Senior Application Scientist, I often see this compound present unique challenges due to its position in the "Goldilocks zone" of basicity—the quinoline nitrogen and the primary amine at position 5 create a system prone to oxidation and complex salt stoichiometry.[1]

This guide is not a generic textbook entry. It is a troubleshooting framework designed to rescue your batch from common pitfalls like "oiling out" during salt formation or persistent colored impurities derived from oxidative coupling.[1][2][3]

Module 1: Standard Purification Workflow

The most robust method for purifying this compound involves a "Catch-and-Release" Acid-Base extraction followed by controlled crystallization of the hydrochloride salt.[1][2][3]

Step-by-Step Protocol
Phase 1: Acid-Base "Cleanup" (Removal of Neutral Impurities)

Goal: Remove unreacted 8-chloro-5-nitroquinoline and non-basic tars.[1][2][3]

  • Dissolution: Dissolve crude reaction residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Extraction (The "Catch"):

    • Extract the organic layer with 1M HCl (aq) (3 x 5 mL/g).[2][3]

    • Mechanism:[1][2][3][4][5][6] Both the quinoline nitrogen and the 5-amine are protonated, forcing the product into the aqueous phase.[1][2]

    • Critical Check: The aqueous layer should be strongly acidic (pH < 1).[2][3]

  • Organic Wash: Wash the combined acidic aqueous layers with fresh DCM (2 x 5 mL/g).[2][3]

    • Why? This removes non-basic impurities (starting nitro material) that might have been physically entrained.[2][3] Discard these organic washes.[1][2][3]

  • Basification (The "Release"):

    • Cool the aqueous layer to 0–5 °C.

    • Slowly adjust pH to ~10–12 using 20% NaOH or saturated Na₂CO₃ .[1][2][3]

    • Observation: The product will precipitate as a free base solid or oil.[2][3]

  • Recovery: Extract the cloudy aqueous mixture with DCM (3 x 10 mL/g). Dry combined organics over Na₂SO₄ and concentrate in vacuo to yield the Free Base .[1][2][3]

Phase 2: Hydrochloride Salt Formation & Crystallization

Goal: Convert the unstable free base into the stable, crystalline HCl salt.[1]

  • Solvent Selection: Dissolve the Free Base in a minimum amount of warm Ethanol (EtOH) or Isopropanol (IPA) .[2][3]

    • Note: Avoid Methanol if possible, as it often leads to higher solubility and lower yields.[1][2][3]

  • Acid Addition:

    • Add 1.25 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).

    • Tip: If using aqueous HCl, keep the water content low.[1][2]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.[1][2][3]

    • If no precipitate forms, add Diethyl Ether (Et₂O) or MTBE dropwise until slight turbidity persists.[2][3]

    • Store at 4 °C overnight.

  • Isolation: Filter the off-white to yellow solid.[1][2][3] Wash with cold Et₂O.[1][2][3] Dry under vacuum over P₂O₅.[1][2][3]

Module 2: Visualization of Purification Logic

The following diagram illustrates the decision-making process for purifying 8-Chloroquinolin-5-amine.

PurificationWorkflow Start Crude Reaction Mixture SolubilityCheck Dissolve in DCM/EtOAc Start->SolubilityCheck AcidExtract Extract with 1M HCl SolubilityCheck->AcidExtract OrgLayer1 Organic Layer (Contains Nitro Precursor) AcidExtract->OrgLayer1 Separation AqLayer1 Aqueous Layer (Contains Product Salt) AcidExtract->AqLayer1 Separation Discard Waste OrgLayer1->Discard Discard Impurities Basify Basify to pH 10-12 (NaOH/Na2CO3) AqLayer1->Basify ExtractBack Extract into DCM Basify->ExtractBack FreeBase Isolated Free Base ExtractBack->FreeBase SaltForm Dissolve in EtOH + HCl FreeBase->SaltForm Crystallize Precipitate/Crystallize (Add Et2O if needed) SaltForm->Crystallize

Caption: Logical workflow for Acid-Base purification and Salt Formation of 8-Chloroquinolin-5-amine.

Module 3: Troubleshooting & FAQs

Q1: My product "oils out" instead of crystallizing upon HCl addition. What went wrong?

Diagnosis: This is a classic issue with aminoquinoline salts. It usually indicates either:

  • Too much solvent: The concentration is too low to force a lattice structure.[1][2][3]

  • Water contamination: If you used aqueous HCl, the water content might be keeping the salt solvated as an oil.[1][2][3]

  • Impurity interference: Residual "tars" prevent crystal nucleation.[1][2][3]

Corrective Action:

  • The "Trituration" Fix: Decant the supernatant solvent.[1][2][3] Add fresh Diethyl Ether or Hexanes to the oil.[1][2][3] Scratch the flask vigorously with a glass rod.[2][3] This mechanical stress often induces nucleation.[1][2][3]

  • The Solvent Switch: Re-dissolve the oil in a minimum amount of hot Isopropanol (IPA) .[1][2][3] Add a seed crystal if available.[1][2][3] Cool extremely slowly (wrap flask in foil/towel).

Q2: The product is dark brown/black. Is it ruined?

Diagnosis: Aminoquinolines are sensitive to air oxidation, forming quinone imine or azo impurities which are intensely colored.[1][2][3] Corrective Action:

  • Carbon Treatment: Dissolve the salt in hot ethanol/water (9:1).[2][3] Add Activated Charcoal (5 wt%) . Stir for 15 minutes. Filter hot through Celite.[1][2][3] The filtrate should be significantly lighter (yellow/tan).[2][3]

  • Prevention: Always store the free base under Nitrogen/Argon.[1][2][3] The HCl salt is more stable but should still be kept in a desiccator.[1][2][3]

Q3: Can I use the same protocol as "5-Chloro-8-hydroxyquinoline"?

CRITICAL WARNING: No.

  • Reason: 5-Chloro-8-hydroxyquinoline (CAS 130-16-5) is a phenol.[1][2][3] It dissolves in base (forming a phenoxide).[2][3]

  • Your Compound: 8-Chloroquinolin-5-amine is a base.[1][2][3] It precipitates in base.[1][2][3]

  • Consequence: If you follow the hydroxyquinoline protocol (which often ends with acid precipitation), you will lose your product in the mother liquor.[2] Always treat 8-Chloroquinolin-5-amine as an aniline-like base.[1][2][3]

Module 4: Key Physical Data for Validation

Use these parameters to validate your isolated material.

ParameterSpecificationNotes
Appearance Off-white to Yellow SolidDarkens on air exposure.[1][2][3]
Solubility (Free Base) DCM, EtOAc, DMSOInsoluble in water.[1][2]
Solubility (HCl Salt) Water, Methanol, DMSOSparingly soluble in IPA; Insoluble in Ether.[1][2]
Molecular Weight 178.62 (Free Base)215.08 (Mono-HCl salt).[2][3]
Key 1H NMR Signals ~5.5-6.0 ppm (Broad Singlet)Corresponds to -NH₂ protons (disappears with D₂O shake).[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12412319, 8-Chloroquinolin-5-amine. Retrieved October 26, 2023 from [Link][2]

Sources

Optimization

Minimizing oxidation side products of 8-Chloroquinolin-5-amine

A Guide to Minimizing Oxidation Side Products for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: My solution of 8-Chloroquinolin-5-amine is turning dark. What is causing...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Oxidation Side Products for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My solution of 8-Chloroquinolin-5-amine is turning dark. What is causing this and how can I prevent it?

A1: The discoloration you are observing is a common indicator of oxidation. Aromatic amines are prone to air oxidation, which can cause the solution to turn from a light yellow to reddish and even darker over time.[1] This process involves the formation of highly colored radical cations and subsequent polymerization or transformation into quinone-imine structures.

To prevent this, it is crucial to handle 8-Chloroquinolin-5-amine under an inert atmosphere, such as nitrogen or argon.[1] This minimizes its exposure to atmospheric oxygen. Additionally, using deoxygenated solvents can significantly reduce the rate of oxidation.[1]

Q2: What are the primary oxidation side products of 8-Chloroquinolin-5-amine?

A2: The oxidation of primary aromatic amines can lead to a variety of products. The initial step is often the formation of a radical cation.[2] From there, several pathways are possible, leading to nitroso, nitro, and azo compounds as common side products.[3][4] In some cases, polymerization can also occur, resulting in the formation of tars. The specific distribution of these products depends on the reaction conditions, including the oxidant used, solvent, and temperature.[3]

Q3: How can I effectively remove oxidation byproducts from my sample?

A3: Purification strategies will depend on the specific side products formed and their chemical properties. Standard techniques like column chromatography on silica gel are often effective. The polarity of the eluent can be adjusted to separate the desired amine from more polar, colored impurities. Recrystallization from a suitable solvent system can also be an effective method for purification.

Q4: What are the best practices for storing 8-Chloroquinolin-5-amine to ensure its stability?

A4: To maintain the integrity of 8-Chloroquinolin-5-amine, it should be stored in a tightly sealed container under an inert atmosphere. The storage area should be cool, dry, and dark to protect it from light, which can accelerate oxidation. Storing the compound in a refrigerator or freezer can further enhance its stability.

Q5: Can the choice of solvent influence the rate of oxidation?

A5: Yes, the solvent can play a significant role. Protic solvents, especially in the presence of light, can sometimes promote oxidation. In some cases, switching to a less polar, aprotic solvent may be beneficial.[1] However, the most critical factor is ensuring the solvent is thoroughly deoxygenated before use.[1]

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Rapid color change upon dissolution Exposure to atmospheric oxygen.1. Ensure all glassware is oven-dried and cooled under a stream of inert gas. 2. Use solvents that have been deoxygenated by sparging with nitrogen or argon for at least 15-30 minutes.[1] 3. Perform all manipulations, including weighing and dissolution, under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Formation of insoluble black/brown material Extensive polymerization due to oxidation.1. Immediately filter the solution to remove the insoluble material. 2. Re-evaluate the reaction setup to minimize oxygen exposure. 3. Consider lowering the reaction temperature to slow down the rate of oxidation.[1]
Low yield of the desired product Consumption of starting material through oxidation pathways.1. Implement rigorous inert atmosphere techniques throughout the entire process. 2. Analyze the crude reaction mixture by LC-MS or a similar technique to identify the major side products and adjust the reaction conditions accordingly.
Difficulty in purifying the product Presence of multiple, closely related oxidation byproducts.1. Optimize the chromatographic separation by screening different solvent systems and stationary phases. 2. Consider derivatization of the amine to a more stable form (e.g., an amide or a carbamate) before purification, followed by deprotection.

Experimental Protocols

Protocol 1: Deoxygenation of Solvents

This protocol describes a standard method for removing dissolved oxygen from solvents, a critical step in preventing the oxidation of sensitive reagents like 8-Chloroquinolin-5-amine.

Materials:

  • Solvent to be deoxygenated

  • Schlenk flask or a flask with a three-way stopcock

  • Source of inert gas (Nitrogen or Argon) with a regulator

  • Gas dispersion tube (sparging needle)

  • Septa

Procedure:

  • Assemble the apparatus as shown in the diagram below.

  • Fill the flask with the desired solvent, not exceeding two-thirds of its volume.

  • Seal the flask with a septum.

  • Insert the gas dispersion tube through the septum, ensuring its tip is submerged below the solvent surface.

  • Insert a second needle through the septum to act as a vent.

  • Gently bubble the inert gas through the solvent for 15-30 minutes. The flow rate should be sufficient to create a steady stream of bubbles without splashing the solvent.

  • After sparging, remove the vent needle first, followed by the gas dispersion tube, to maintain a positive pressure of inert gas in the flask.

  • The deoxygenated solvent is now ready for use.

Deoxygenation_Setup cluster_flask Schlenk Flask Solvent Solvent Headspace Inert Gas Headspace Vent Vent Needle Headspace->Vent Gas Out InertGas Inert Gas Source (N2 or Ar) Sparger Gas Dispersion Tube InertGas->Sparger Gas In Sparger->Solvent Septum Septum

Caption: Workflow for solvent deoxygenation.

Protocol 2: Handling and Dissolving 8-Chloroquinolin-5-amine under Inert Atmosphere

This protocol outlines the steps for safely handling and dissolving 8-Chloroquinolin-5-amine while minimizing exposure to air.

Materials:

  • 8-Chloroquinolin-5-amine

  • Deoxygenated solvent

  • Schlenk flask or round-bottom flask with a septum

  • Inert gas source

  • Syringes and needles

Procedure:

  • Place the required amount of 8-Chloroquinolin-5-amine into a pre-dried Schlenk flask.

  • Seal the flask with a septum and purge with inert gas for 5-10 minutes.

  • Using a syringe, carefully add the deoxygenated solvent to the flask.

  • Maintain a positive pressure of inert gas throughout the dissolution process.

  • Gently swirl or stir the flask until the solid is completely dissolved.

Inert_Atmosphere_Handling Start Start: Weigh Amine Flask Place in Schlenk Flask Start->Flask Purge Purge with Inert Gas Flask->Purge AddSolvent Add Deoxygenated Solvent via Syringe Purge->AddSolvent Dissolve Dissolve under Positive Inert Gas Pressure AddSolvent->Dissolve End Ready for Reaction Dissolve->End

Caption: Inert atmosphere handling workflow.

Analytical Characterization of Oxidation

To effectively troubleshoot and minimize oxidation, it is essential to identify and quantify the side products. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for this purpose.

Typical LC-MS Method Parameters
Parameter Condition
Column C18 reverse-phase, e.g., Waters XTerra MS C18 (2.1 x 50 mm, 3.5 µm)[5][6]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile[5][6]
Gradient A typical gradient would start with a high percentage of A, ramping up to a high percentage of B to elute more non-polar compounds.
Flow Rate 0.2-0.4 mL/min
Injection Volume 5-10 µL
Detection UV-Vis (e.g., at 254 nm and 310 nm) and Mass Spectrometry (ESI positive mode)[7]

By comparing the chromatograms and mass spectra of clean and discolored samples, one can identify the retention times and mass-to-charge ratios of the oxidation byproducts.

Mechanistic Insights

The oxidation of aromatic amines is a complex process that can proceed through several pathways. The initial one-electron oxidation forms a radical cation, which is a key intermediate.

Oxidation_Pathway Amine 8-Chloroquinolin-5-amine Radical Radical Cation Intermediate Amine->Radical -e⁻ Nitroso Nitroso Derivative Radical->Nitroso [O] Azo Azo Dimer Radical->Azo Dimerization Polymer Polymeric Products Radical->Polymer Polymerization Nitro Nitro Derivative Nitroso->Nitro [O]

Caption: Potential oxidation pathways of 8-Chloroquinolin-5-amine.

Understanding these pathways is crucial for developing strategies to control the reaction and favor the formation of the desired product. For instance, the presence of certain metal catalysts can influence the selectivity of the oxidation, sometimes favoring the formation of nitro compounds.[8]

References

  • ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved from [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.).
  • Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Retrieved from [Link]

  • Oxford Academic. (2024, February 15). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Retrieved from [Link]

  • PMC. (n.d.). Enzymatic oligomerization and polymerization of arylamines: state of the art and perspectives. Retrieved from [Link]

  • PMC. (2024, December 16). Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation potential of different aliphatic and aromatic amines. Retrieved from [Link]

  • MDPI. (2022, February 7). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]

  • PubChem. (n.d.). 8-Chloro-5-quinolinamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • ResearchGate. (2025, October 14). (PDF) Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021, February 11). Photocatalytic Oxidative Coupling of Arylamines for the Synthesis of Azoaromatics and the Role of O2 in the Mechanism. Retrieved from [Link]

  • PMC - NIH. (2018, October 15). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • SciSpace. (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025, August 9). Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. Retrieved from [Link]

  • Electrochemical determination of 8- hydroxyquinoline in a cosmetic product on a glassy carbon electrode modified with 1-amino-2. (2020, May 15). Retrieved from [Link]

  • PubMed. (2018, October 15). A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Separation of 8-Chloroquinolin-5-amine from Regioisomers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 8-Chloroquinolin-5-amine. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 8-Chloroquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating the target molecule from its regioisomers, a common hurdle in synthetic chemistry. We will explore the root causes of these separation difficulties and provide practical, field-proven troubleshooting strategies and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 8-chloroquinolin-5-amine from its regioisomers so challenging?

The primary difficulty lies in the profound structural similarity between 8-chloroquinolin-5-amine and its common regioisomers, such as 5-chloroquinolin-8-amine. These molecules share the same molecular weight and elemental composition[1]. The only difference is the position of the chlorine atom and the amine group on the quinoline scaffold. This results in very subtle differences in their physicochemical properties, including polarity, pKa, and hydrophobicity, making them difficult to resolve using standard purification techniques like conventional column chromatography or crystallization[1][2].

Q2: What are the most common regioisomers formed during the synthesis of 8-chloroquinolin-5-amine?

The most prevalent regioisomer is typically 5-chloroquinolin-8-amine . Depending on the synthetic route, particularly in electrophilic substitution reactions on the quinoline ring, mixtures of 5- and 8-substituted products are common[3]. If the synthesis involves chlorination of an aminoquinoline precursor, other isomers could also potentially form. It is crucial to anticipate the formation of the 5-chloro-8-amino isomer and develop a purification strategy accordingly.

Q3: What analytical techniques are best for confirming the presence of regioisomers in my crude product?

While Thin-Layer Chromatography (TLC) is an excellent tool for initial assessment, co-elution of regioisomers is a frequent issue[4]. For definitive confirmation, higher-resolution techniques are necessary:

  • High-Performance Liquid Chromatography (HPLC): Especially Reverse-Phase HPLC (RP-HPLC), is highly effective for separating closely related isomers[1][5].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. While the isomers will have the same parent mass, they will typically exhibit different retention times, confirming the presence of multiple species[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A high-resolution ¹H NMR spectrum of the crude mixture can often reveal distinct sets of peaks for each isomer, particularly in the aromatic region.

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q: My isomers run as a single spot on silica gel TLC, even with various solvent systems. What should I do?

This is a classic sign of very similar polarities. When standard solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) fail, a change in strategy is needed.

Root Cause: The basic amine functionality on your compounds interacts strongly and non-specifically with the acidic silanol groups on the silica surface, masking the subtle polarity differences between the isomers[4][5].

Solutions:

  • Introduce a Basic Modifier: Add a small amount (0.5-2%) of a tertiary amine like triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase[4][5]. This deactivates the acidic silica sites, leading to sharper spots and potentially revealing separation.

  • Switch to a Different Stationary Phase: Try analytical plates for neutral or basic alumina. These have different surface properties and may offer the selectivity needed.

  • Utilize Reverse-Phase TLC: If available, use C18-functionalized TLC plates. This separates compounds based on hydrophobicity rather than polarity, which can often resolve isomers that are inseparable on normal phase silica[4].

Q: I'm seeing severe streaking and poor recovery from my silica gel column. How can I fix this?

Severe streaking (tailing) and low mass recovery are symptomatic of irreversible adsorption of your basic amine product onto the acidic silica gel.

Root Cause: The lone pair of electrons on the nitrogen atoms of your aminoquinoline forms strong hydrogen bonds or acid-base interactions with the surface silanol (Si-OH) groups of the silica gel.

Solutions:

  • Pre-treat the Silica: Before packing your column, you can prepare a slurry of the silica gel in your chosen mobile phase that already contains 1-2% triethylamine. This ensures the stationary phase is fully deactivated before your compound is loaded[4].

  • Use Amino-Functionalized Silica: For particularly stubborn separations, pre-packed columns with an amine-functionalized stationary phase are commercially available. These are designed specifically for the purification of basic compounds.

  • Switch to Reverse-Phase Chromatography: This is often the most effective solution. The interactions in reverse-phase (hydrophobic interactions) are less likely to cause irreversible binding compared to the strong acid-base interactions in normal phase[5].

Q: I managed to achieve partial separation on my column, but I have many mixed fractions. How can I improve the resolution?

Getting close but not achieving baseline separation is frustrating. This indicates your current method has potential but needs optimization for higher efficiency.

Root Cause: The resolving power of your current chromatographic system is insufficient. This can be due to suboptimal mobile phase composition, improper column packing, or running the column too quickly.

Solutions:

  • Shallow the Elution Gradient: If using a gradient, make it shallower (e.g., increase the polar solvent by 1% per column volume instead of 5%). If running isocratically, slightly decrease the polarity of the mobile phase. This will increase the retention time and allow more time for the isomers to separate.

  • Decrease the Flow Rate: Running the column at a slower flow rate increases the number of theoretical plates, enhancing resolution.

  • Consider Preparative HPLC: For difficult separations, preparative HPLC is the superior technique. It offers significantly higher efficiency and resolving power than flash chromatography, making it ideal for isolating pure regioisomers[4][7].

Q: I attempted to purify my compound by recrystallization, but I suspect the isomers are co-crystallizing. What can I do?

Co-crystallization is common with regioisomers due to their ability to fit into the same crystal lattice[4].

Root Cause: The isomers have similar shapes and intermolecular interactions, allowing them to pack together in a single crystal form.

Solutions:

  • Convert to a Salt: The most effective strategy is to convert the free base amines into a salt using a chiral or bulky achiral acid (e.g., tartaric acid, camphorsulfonic acid, or a substituted benzoic acid). The resulting diastereomeric or structurally different salts will have vastly different solubilities and crystal packing energies, often allowing for easy separation by fractional crystallization.

  • Screen a Wide Range of Solvents: Systematically test a broad array of solvents with different polarities and hydrogen bonding capabilities (e.g., isopropanol, acetonitrile, ethyl acetate, toluene). A solvent that shows a slight solubility difference at room temperature is a good candidate for recrystallization.

  • Complexation: In some cases, one isomer may preferentially form a complex with a metal ion or another molecule like urea[4]. This can be explored as an advanced separation strategy.

Diagrams and Data

Workflow and Decision Making

A logical workflow is critical for efficiently tackling a difficult separation. The following diagrams outline a troubleshooting process and a decision tree for selecting a purification strategy.

G cluster_0 Troubleshooting Workflow for Isomer Co-elution start Crude product shows co-elution on TLC check_modifier Add 1% TEA or NH4OH to mobile phase. Re-run TLC. start->check_modifier sep_achieved Optimize on TLC, then run flash column with modified mobile phase. check_modifier->sep_achieved Separation Observed try_rp Run analytical Reverse-Phase (RP) HPLC or RP-TLC. check_modifier->try_rp No Separation rp_sep Develop preparative RP-HPLC method or RP flash method. try_rp->rp_sep Separation Observed prep_hplc Proceed to Preparative Chiral HPLC or consider derivatization. try_rp->prep_hplc No/Poor Separation

Caption: Troubleshooting workflow for poor peak resolution.

G cluster_1 Decision Tree for Purification Strategy start Need to purify >1g of crude material? large_scale Flash Chromatography or Fractional Crystallization start->large_scale Yes small_scale Preparative HPLC start->small_scale No (<1g) check_flash Is separation achievable by modified flash chromatography (TLC proven)? large_scale->check_flash run_flash Perform amine-modified flash chromatography. check_flash->run_flash Yes try_cryst Attempt fractional crystallization via salt formation. check_flash->try_cryst No

Caption: Decision tree for selecting a purification method.

Data Presentation
TechniqueStationary PhaseTypical Mobile PhaseKey AdvantageMain Disadvantage
Normal Phase Flash Silica Gel (+ 1-2% TEA)Hexane/Ethyl Acetate or DCM/MethanolHigh capacity, low costProne to streaking and poor resolution for basic isomers
Reverse Phase Flash C18 SilicaAcetonitrile/Water or Methanol/Water (+ 0.1% TFA or Formic Acid)Excellent for isomers with different hydrophobicitiesHigher cost of stationary phase and solvents
Preparative RP-HPLC C18, Phenyl-HexylAcetonitrile/Water or Methanol/Water with buffer (e.g., Ammonium Bicarbonate)Highest resolution for difficult separations[7]Lower capacity, requires specialized equipment
Fractional Crystallization N/AVarious organic solventsPotentially very scalable and low costHighly empirical, co-crystallization is a major risk[4]

Table 1: Comparison of primary purification techniques for 8-chloroquinolin-5-amine regioisomers.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Chromatography on Amine-Treated Silica Gel

This protocol is designed to mitigate the issues of streaking and poor separation of basic compounds on standard silica gel[5].

  • Mobile Phase Selection: Using TLC, find a solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) that gives an Rf value of ~0.2-0.3 for your product spot. Prepare a bulk solution of this mobile phase and add triethylamine (TEA) to a final concentration of 1% v/v.

  • Column Packing: Prepare a slurry of silica gel in the TEA-modified mobile phase. Pack your column with this slurry to ensure the entire stationary phase is deactivated.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. Pre-adsorb the crude mixture onto a small amount of silica gel. After drying, carefully load the powdered sample onto the top of the packed column.

  • Elution: Begin elution with the TEA-modified mobile phase. Maintain a consistent and moderate flow rate.

  • Fraction Collection & Analysis: Collect fractions and analyze them carefully by TLC (using a TEA-modified eluent) or LC-MS to identify those containing the pure, desired isomer.

Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)

This method is ideal for separating stubborn isomers on a small to medium scale (<1 g) when flash chromatography fails.

  • Analytical Method Development: On an analytical RP-HPLC system with a C18 column, develop a separation method. A good starting point is a gradient of 5% to 95% acetonitrile in water, with both solvents containing 0.1% formic acid, over 15 minutes[6].

  • Optimization: Adjust the gradient slope, flow rate, and even the organic modifier (e.g., try methanol instead of acetonitrile) to maximize the resolution between your regioisomer peaks.

  • Scaling Up to Preparative: Transfer the optimized method to a preparative HPLC system equipped with a larger column of the same stationary phase. Adjust the flow rate and injection volume according to the manufacturer's guidelines for the preparative column.

  • Sample Preparation: Dissolve the crude sample in a solvent compatible with the mobile phase (e.g., DMSO, DMF, or the initial mobile phase composition). Ensure the solution is filtered through a 0.45 µm filter before injection.

  • Purification and Analysis: Perform the injection and collect fractions corresponding to your target peak. Analyze the collected fractions for purity by analytical HPLC or LC-MS before combining the pure fractions.

  • Product Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be freeze-dried or extracted with an appropriate organic solvent after neutralizing the acid to recover the product as a free base.

Protocol 3: Fractional Crystallization via Salt Formation

This classical method leverages differences in the solubility of diastereomeric salts to achieve separation.

  • Acid Selection: Choose a chiral acid (e.g., L-(+)-Tartaric acid or (1S)-(+)-10-Camphorsulfonic acid) if you are separating enantiomers, or a bulky achiral acid for diastereomers or regioisomers.

  • Salt Formation: Dissolve 1 equivalent of your crude isomer mixture in a suitable solvent (e.g., ethanol, methanol, or isopropanol). In a separate flask, dissolve 0.5 equivalents of the chosen acid in the same solvent. Slowly add the acid solution to the amine solution while stirring. A precipitate should form. Note: Using a sub-stoichiometric amount of acid encourages the formation of the least soluble salt first.

  • Isolation of the First Crop: Allow the mixture to stand, possibly cooling it to 4 °C, to maximize precipitation. Collect the solid crystals by filtration. Wash the crystals with a small amount of cold solvent.

  • Analysis: Liberate the free base from a small sample of the crystals by dissolving in water, basifying with NaOH, and extracting with an organic solvent. Analyze this sample by HPLC or NMR to determine its isomeric purity.

  • Enrichment: If the first crop of crystals is enriched in the desired isomer, it can be recrystallized again from the same or a different solvent system to further improve purity. The mother liquor, now enriched in the other isomer, can be treated with another 0.5 equivalents of the acid to crystallize the second salt.

By systematically applying these troubleshooting strategies and protocols, researchers can overcome the significant challenge of separating 8-chloroquinolin-5-amine from its regioisomers, ensuring the high purity required for downstream applications in drug discovery and development.

References

  • Benchchem. Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • ResearchGate. Mercuration of quinoline give different isomers how could these isomers separated.
  • Freeman, H. S., et al. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A.
  • Reddit. How to separate these regioisomers? : r/OrganicChemistry.
  • Reddit. Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. : r/OrganicChemistry.
  • Benchchem. Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives.
  • PJSIR. THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES.
  • A.A. Adesina, et al. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC - NIH.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 8-Chloroquinolin-5-amine Hydrochloride: A Comparative Technical Guide

Executive Summary & Scientific Context 8-Chloroquinolin-5-amine (CAS: 75793-58-7) is a critical heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of 8-aminoquinoline antimalarials (e.g., Tafen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

8-Chloroquinolin-5-amine (CAS: 75793-58-7) is a critical heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of 8-aminoquinoline antimalarials (e.g., Tafenoquine analogs) and substituted quinolone antibiotics.

This guide provides a comparative analysis of the Hydrochloride (HCl) Salt form versus the Free Base form. The interpretation of the HCl salt presents unique challenges due to the protonation of the quinoline nitrogen, which significantly alters the electronic environment of the aromatic ring, resulting in dramatic chemical shift displacements compared to the free base.

The Core Challenge: Protonation & Solvation

In the HCl salt, the protonation typically occurs first at the quinoline ring nitrogen (N1), which is more basic than the exocyclic amine at position 5. This creates a pyridinium-like cation, inducing a strong deshielding effect (downfield shift) on the ring protons, particularly H2, H3, and H4. Furthermore, the choice of solvent (DMSO-d6 vs. CDCl3) is critical for observing exchangeable amine protons.

Experimental Methodology

To ensure reproducible data, the following sample preparation protocol is recommended. The HCl salt is hygroscopic and prone to proton exchange; therefore, aprotic polar solvents are required for full characterization.

Protocol: Sample Preparation for 1H NMR
ParameterSpecificationRationale
Mass 10–15 mgSufficient signal-to-noise ratio (S/N) for 13C satellites without aggregation.
Solvent (Salt) DMSO-d6 (99.9% D)Solubilizes the polar salt; prevents rapid exchange of NH protons; reveals H-bonding.
Solvent (Free Base) CDCl3 (99.8% D)Standard organic solvent; allows direct comparison with literature databases.
Additives TMS (0.03% v/v)Internal reference (0.00 ppm).
Tube Grade 5 mm Precision (500 MHz+)Minimizes shimming errors for splitting resolution.
Temperature 298 K (25°C)Standard. Note: Heating to 313 K can sharpen broad NH peaks.

Comparative Data Analysis: Free Base vs. HCl Salt

The following table contrasts the expected chemical shifts. Note the Diagnostic Shift (


) caused by the formation of the hydrochloride salt.
Table 1: Chemical Shift Assignment & Comparison
PositionProton TypeFree Base (

, ppm) [CDCl3]
HCl Salt (

, ppm) [DMSO-d6]

(Shift Effect)
Multiplicity & Coupling (

)
H2 Ar-H (

to N)
8.80 – 8.909.10 – 9.30 +0.4 (Deshielded) dd (

Hz)
H3 Ar-H (

to N)
7.40 – 7.507.80 – 7.95 +0.4dd (

Hz)
H4 Ar-H (

to N)
8.10 – 8.208.60 – 8.80 +0.6 (Deshielded)dd (

Hz)
H6 Ar-H (Ortho to NH2)6.80 – 6.957.05 – 7.20 +0.2d (

Hz)
H7 Ar-H (Ortho to Cl)7.50 – 7.607.70 – 7.85 +0.2d (

Hz)
5-NH2 Exocyclic Amine4.0 – 5.5 (Broad)Broad / Not Visible N/ABroad Singlet (exchanges)
N1-H+ Pyridinium HNot Present14.0 – 15.0 New SignalBroad Singlet (Very Downfield)

Note on H4 & H6: In the free base, the electron-donating 5-NH2 group shields H6 and H4 (via resonance). In the salt, the strong electron-withdrawing nature of the N1-cation opposes this, pulling H4 significantly downfield.

Structural Logic & Assignment Workflow

To definitively assign the spectrum of 8-Chloroquinolin-5-amine HCl, one must follow a logic path that separates the "Pyridine-like" ring (N1, C2, C3, C4) from the "Benzene-like" ring (C5, C6, C7, C8).

Diagram 1: Assignment Logic Flowchart

NMR_Assignment Start Start: Analyze Aromatic Region (7.0 - 9.5 ppm) Step1 Identify H2 Most downfield doublet (dd) ~9.2 ppm Start->Step1 Step2 Identify H3 Upfield triplet-like (dd) Couples to H2 (J~4Hz) Step1->Step2 COSY Correlation Step3 Identify H4 Downfield doublet (dd) Couples to H3 (J~8Hz) Step2->Step3 Strong J=8Hz Step4 Analyze Benzene Ring (H6 and H7) Step3->Step4 Step5 Identify H6 Shielded by 5-NH2 Upfield doublet (~7.1 ppm) Step4->Step5 Step6 Identify H7 Deshielded by 8-Cl Downfield doublet (~7.8 ppm) Step5->Step6 Ortho Coupling Validation Validation: COSY Spectrum Confirm H2-H3 and H6-H7 correlations Step6->Validation

Caption: Step-by-step logic for assigning the aromatic protons of the quinoline scaffold based on chemical shift theory and coupling constants.

Mechanistic Insight: The Protonation Effect[1]

Understanding why the shifts change is crucial for verifying that you have the salt and not the free base.

  • N1-Protonation: The quinoline nitrogen (N1) has a lone pair in the sp2 orbital. Upon adding HCl, this site accepts a proton.

  • Electronic Pull: The resulting positive charge on N1 exerts a strong inductive effect (-I), withdrawing electron density from the entire ring system.

  • Resonance Dampening: The 5-NH2 group normally pushes electrons into the ring (shielding H6 and H4). The N1+ cation competes for these electrons, reducing the shielding effect of the amine.

Diagram 2: Electronic Effects & Shift Direction

Protonation_Effect FreeBase Free Base (Neutral N1) HCl_Add + HCl FreeBase->HCl_Add Salt HCl Salt (Protonated N1+) HCl_Add->Salt Effect_H2 H2: Strong Deshielding (+0.4 ppm) Salt->Effect_H2 Effect_H4 H4: Strong Deshielding (+0.6 ppm) Salt->Effect_H4 Effect_NH Exchangeable Protons (Visible in DMSO) Salt->Effect_NH

Caption: Visualization of the electronic consequences of salt formation on specific NMR signals.

Troubleshooting & Self-Validation

To ensure your interpretation is correct, apply these checks:

  • The "Broad Hump" Test: In DMSO-d6, look for a very broad signal between 10–15 ppm. This is the N+-H proton. If this is absent, you may have the free base or the proton is exchanging too rapidly with wet solvent.

  • The H2 Position: If the signal at ~8.8 ppm (Free Base) has moved to >9.1 ppm, salt formation is successful.

  • Water Peak: In DMSO-d6, the H2O peak appears at ~3.33 ppm. If the salt is wet, this peak will drift and broaden, potentially obscuring the amine signals.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12412319, 8-Chloro-5-quinolinamine. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent effects on Quinoline rings).
Comparative

A Researcher's Guide to Validating the Synthesis of 8-Chloroquinolin-5-amine via Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and chemical research, the rigorous validation of synthesized compounds is a cornerstone of scientific integrity and prog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the rigorous validation of synthesized compounds is a cornerstone of scientific integrity and progress. 8-Chloroquinolin-5-amine, a key quinoline derivative, serves as a vital building block in the development of novel therapeutic agents. Its purity and structural integrity are paramount to ensure the reliability of downstream applications and the safety and efficacy of potential drug candidates.

This guide provides a comprehensive comparison of methods for validating the synthesis of 8-Chloroquinolin-5-amine, with a primary focus on the classical yet definitive technique of melting point determination. We will delve into a robust synthesis protocol, a detailed methodology for melting point analysis, and a discussion of how to interpret the results to ascertain the purity and identity of the synthesized compound. This guide is designed to equip researchers with the practical knowledge and theoretical understanding necessary to confidently validate their synthetic outcomes.

The Synthesis of 8-Chloroquinolin-5-amine: A Two-Step Approach

A plausible and efficient route to synthesize 8-Chloroquinolin-5-amine involves a two-step process: the nitration of a suitable chloroquinoline precursor followed by the reduction of the resulting nitro compound. This method is widely applicable in organic synthesis for the introduction of an amino group to an aromatic ring.

Step 1: Nitration of 8-chloroquinoline

The initial step is the electrophilic nitration of 8-chloroquinoline to yield 8-chloro-5-nitroquinoline. The chloro and the heterocyclic nitrogen atom direct the incoming nitro group to the C5 position.

Step 2: Reduction of 8-chloro-5-nitroquinoline

The subsequent reduction of the nitro group in 8-chloro-5-nitroquinoline to an amine is a critical transformation. A variety of reducing agents can be employed for this purpose, with iron powder in an acidic medium being a common and effective choice due to its chemoselectivity and milder reaction conditions compared to some other methods.[1][2][3]

SynthesisWorkflow Start 8-Chloroquinoline Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate 8-Chloro-5-nitroquinoline Nitration->Intermediate Reduction Reduction (Fe/HCl) Intermediate->Reduction Product 8-Chloroquinolin-5-amine Reduction->Product

Figure 1: Synthesis workflow for 8-Chloroquinolin-5-amine.

Experimental Protocols

Protocol 1: Synthesis of 8-Chloroquinolin-5-amine

Part A: Nitration of 8-chloroquinoline

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-chloroquinoline in concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 5 °C.[4]

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the precipitation of the crude 8-chloro-5-nitroquinoline.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.

Part B: Reduction of 8-chloro-5-nitroquinoline

  • To a suspension of the crude 8-chloro-5-nitroquinoline in a mixture of ethanol and water, add iron powder.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Maintain the reflux for several hours until the reaction is complete (monitor by TLC).

  • Hot filter the reaction mixture to remove the iron residues and wash the residue with hot ethanol.

  • Combine the filtrate and washings, and then neutralize with a solution of sodium carbonate or ammonia to precipitate the crude 8-Chloroquinolin-5-amine.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 8-Chloroquinolin-5-amine.

Protocol 2: Melting Point Determination
  • Sample Preparation: Ensure the synthesized 8-Chloroquinolin-5-amine is completely dry and finely powdered.[5]

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

  • Accurate Determination: For an accurate measurement, heat the sample at a slow rate of 1-2 °C per minute near the expected melting point.[5]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

MeltingPointWorkflow Start Synthesized 8-Chloroquinolin-5-amine Preparation Dry and Powder Sample Start->Preparation Loading Load into Capillary Tube Preparation->Loading Heating Heat in Melting Point Apparatus Loading->Heating Observation Observe and Record Melting Range Heating->Observation Result Experimental Melting Point Observation->Result

Figure 2: Workflow for melting point determination.

Interpreting the Results: A Comparative Analysis

The melting point is a fundamental physical property that provides a strong indication of a compound's purity and identity. A pure, crystalline organic compound will have a sharp and characteristic melting point range, typically spanning 0.5-1.0 °C. The presence of impurities will generally cause a depression and broadening of the melting point range.[6]

Table 1: Comparison of Expected and Observed Melting Point Data

CompoundLiterature Melting Point (°C)Experimental Melting Point (°C)Purity Indication
8-Chloroquinolin-5-amine Not available in cited literatureTo be determinedA sharp melting range (e.g., 1-2 °C) suggests high purity.
Potential Impurities:
8-chloroquinoline (starting material)-38 °C (boiling point)-Unlikely to be present as a solid impurity.
8-chloro-5-nitroquinoline (intermediate)Not available in cited literature-Incomplete reduction would lead to a mixture with a broad and depressed melting range.
Other regioisomers of nitro-8-chloroquinolineVariable-The presence of isomers will result in a significantly broadened and depressed melting point.

Note: A definitive literature melting point for 8-Chloroquinolin-5-amine (CAS 75793-58-7) was not found in the surveyed resources. Therefore, the validation of a newly synthesized batch should focus on achieving a sharp, reproducible melting range. For a related isomer, 5-Chloroquinolin-8-amine (CAS 5432-09-7), a melting point of 70-72 °C has been reported.[7][8] However, it is crucial to recognize that isomers can have significantly different physical properties.

Beyond the Melting Point: Alternative and Complementary Validation Techniques

While melting point determination is a powerful and accessible tool, a comprehensive validation of 8-Chloroquinolin-5-amine should ideally be supported by other analytical techniques.

Table 2: Comparison of Analytical Validation Methods

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.High sensitivity, quantitative, can separate closely related impurities.Requires method development, more expensive instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratio.Excellent for volatile impurities, provides structural information.Not suitable for non-volatile compounds, may require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei.Provides detailed structural information, can be used for quantitative analysis.Requires more expensive instrumentation and expertise for interpretation.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about functional groups present.Primarily for qualitative analysis, may not be sensitive to small impurities.

The selection of additional analytical methods will depend on the specific requirements of the research and the available resources. For regulatory submissions and in-depth characterization, a combination of these techniques is often employed to provide a complete picture of the compound's identity, purity, and quality.

Conclusion

The validation of synthesized 8-Chloroquinolin-5-amine is a critical step in the research and development pipeline. Melting point determination serves as a rapid, reliable, and cost-effective method for the initial assessment of purity. A sharp and reproducible melting range is a strong indicator of a successful synthesis. However, for comprehensive validation, particularly in a drug development context, it is essential to complement melting point analysis with more sophisticated techniques such as HPLC and NMR spectroscopy. By employing a multi-faceted analytical approach, researchers can ensure the quality and integrity of their synthesized compounds, thereby building a solid foundation for their scientific endeavors.

References

  • PubChem. 8-Chloro-5-quinolinamine. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • MDPI. Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. [Link]

  • PubChem. 5-Chloroquinolin-8-amine. [Link]

  • University of Calgary. Melting point determination. [Link]

  • TradeIndia. 5-Chloro 8-Hydroxy Quinoline. [Link]

  • SSERC. Melting point determination. [Link]

  • Cardinal Scholar. Synthesis of Quinoline Analogues. [Link]

  • PMC - NIH. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. [Link]

  • ResearchGate. Copper-catalyzed rapid C-H nitration of 8-aminoquinolines by using sodium nitrite as the nitro source under mild conditions. [Link]

  • ResearchGate. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

  • ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • EPA. 2-Amino-5-chloroquinazoline Properties. [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. [Link]

  • ResearchGate. Nitration of 8‐aminoquinoline amides by using tert‐butyl nitrite in... [Link]

  • ScienceDirect. NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. [Link]

  • UPCommons. DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. [Link]

  • PubMed. Catalytic reduction of 2-nitroaniline: a review. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • ResearchGate. Technology of Preparing 8Hydroxy5-nitroquinoline. [Link]

  • Google Patents. A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • PubMed. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. [Link]

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